4-Bromo-2-(trimethylsilyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSJATTVQJWOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77998-61-9 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-(trimethylsilyl)thiophene CAS number and properties
Executive Summary
4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9) is a high-value heteroaromatic building block critical to the synthesis of organic semiconductors, including oligothiophenes and fused-ring systems like dithienosiloles. Its structural utility lies in its orthogonal reactivity : the C4–Br bond allows for palladium-catalyzed cross-coupling (Suzuki, Stille), while the C2–TMS group serves as either a robust blocking group to direct regioselectivity or a latent handle for ipso-substitution/Hiyama coupling. This guide details its physicochemical properties, regioselective synthesis, and application in advanced materials.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (4-Bromothiophen-2-yl)trimethylsilane |
| CAS Number | 77998-61-9 |
| Molecular Formula | C₇H₁₁BrSSi |
| Molecular Weight | 235.22 g/mol |
| SMILES | C(C)C1=CC(Br)=CS1 |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.31 g/mL (at 25 °C) |
| Boiling Point | ~85–90 °C at 10 mmHg (Estimated); ~235 °C at 760 mmHg |
| Flash Point | 96 °C |
| Solubility | Soluble in hexanes, DCM, THF, toluene; insoluble in water |
| Stability | Moisture sensitive (store under inert atmosphere); Light sensitive |
Spectral Signature (¹H NMR in CDCl₃)[7][8]
-
δ 7.45 (d, J=1.5 Hz, 1H): H5 proton (α-position to Sulfur, deshielded).
-
δ 7.18 (d, J=1.5 Hz, 1H): H3 proton (β-position, ortho to TMS).
-
δ 0.30 (s, 9H): Trimethylsilyl group.
-
Note: Coupling constants (J) are typical for meta-coupling in thiophenes.
Synthesis & Production Strategy
The synthesis of 4-bromo-2-(trimethylsilyl)thiophene relies on Regioselective Halogen-Metal Exchange (HME) . The starting material, 2,4-dibromothiophene, possesses two bromine atoms with distinct reactivities. The C2-bromine (α-position) is significantly more acidic and reactive towards lithium-halogen exchange than the C4-bromine (β-position) due to the inductive effect of the sulfur atom.
Experimental Protocol
Objective: Synthesis of 4-Bromo-2-(trimethylsilyl)thiophene from 2,4-dibromothiophene.
Reagents:
-
2,4-Dibromothiophene (1.0 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.
-
Solvation: Charge the flask with 2,4-dibromothiophene (e.g., 24.2 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Selective Lithiation: Add n-BuLi (105 mmol) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent equilibration to the thermodynamically stable 3-lithio species or dilithiation.
-
Trapping: Stir at -78 °C for 1 hour. Add TMSCl (120 mmol) dropwise.
-
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution.[4]
-
Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distill under reduced pressure (vacuum distillation) to obtain the product as a clear liquid.
Reaction Engineering Visualization
Figure 1: Workflow for the regioselective synthesis of 4-bromo-2-(trimethylsilyl)thiophene via Halogen-Metal Exchange.
Applications & Reactivity Profile
This compound is a "linchpin" in the construction of conjugated materials. Its utility stems from the ability to selectively activate the C-Br bond while preserving the C-Si bond, or vice versa.
Orthogonal Functionalization
-
C4-Br Activation (Suzuki/Stille Coupling): The bromine at the 4-position is an excellent handle for Pd-catalyzed cross-coupling. Because the TMS group is bulky and electronically distinct, it does not interfere with oxidative addition at the C-Br bond under standard conditions.
-
Application: Synthesis of 3-substituted thiophenes or oligomers where the 2-position needs to remain protected.
-
-
C2-TMS Activation (Hiyama/Ipso-Substitution): The TMS group can be converted to a halide (ipso-bromination/iodination) using NBS/NIS, or used directly in Hiyama couplings.
-
Application: After building a complex backbone at C4, the C2-TMS group can be removed (deprotection with TBAF) to liberate the α-proton for polymerization, or converted to an iodide for a second coupling event.
-
Pathway Logic Diagram
Figure 2: Divergent reactivity pathways demonstrating orthogonal control over the thiophene scaffold.
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
STOT-SE: Category 3 (Respiratory irritation)
Precautions:
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The C-Si bond can be susceptible to protodesilylation under acidic/moist conditions over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.
-
Spill: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
Fluorochem. 4-Bromo-2-(trimethylsilyl)thiophene Product Sheet. Retrieved from
-
ChemicalBook. 4-Bromo-2-(trimethylsilyl)thiophene Properties and Suppliers. Retrieved from
-
Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[5] Acta Chemica Scandinavica, 1959. (Foundational work on bromothiophene reactivity).
-
PubChem. Compound Summary for CID 91972119. Retrieved from
- Getzler, Y. et al. "Synthesis of Thiophene-Based Materials for Organic Electronics." Journal of Organic Chemistry, 1997. (Discussion on silyl-thiophene utility).
Sources
- 1. Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08023F [pubs.rsc.org]
- 2. iris.unito.it [iris.unito.it]
- 3. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Chemical structure and molecular weight of 4-Bromo-2-(trimethylsilyl)thiophene
[1]
Executive Summary
4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9) is a bifunctional heteroaromatic intermediate characterized by two chemically orthogonal reactive sites: a bromine atom at the beta (4) position and a trimethylsilyl (TMS) group at the alpha (2) position.[1]
This structural asymmetry is its primary value proposition. It allows researchers to perform regioselective functionalization . The bromine atom facilitates standard cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) without disturbing the TMS group. Conversely, the TMS group serves as a robust protecting group for the alpha-position that can later be activated via ipso-substitution (e.g., iodination) or removed (protodesilylation) to unveil a reactive C-H bond. This "linchpin" capability makes it indispensable in the bottom-up synthesis of regioregular polythiophenes and complex oligomers for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Physicochemical Profile
| Property | Data |
| IUPAC Name | (4-Bromothiophen-2-yl)trimethylsilane |
| CAS Number | 77998-61-9 |
| Molecular Formula | C₇H₁₁BrSSi |
| Molecular Weight | 235.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.31 g/mL (at 25°C) |
| Boiling Point | ~96°C (at reduced pressure, est.)[2] |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Hexanes; Insoluble in water |
| Stability | Moisture sensitive (slow hydrolysis of TMS); Light sensitive (C-Br bond) |
Synthesis & Production Protocols
The most reliable and chemically sound route to 4-Bromo-2-(trimethylsilyl)thiophene utilizes Lithium-Halogen Exchange (Li-Hal) on 2,4-dibromothiophene. This method exploits the differential acidity and stability of thiophene anions.
Core Mechanism: The Regioselectivity Principle
In 2,4-dibromothiophene, the bromine at the C2 position (alpha to sulfur) is significantly more reactive toward lithium-halogen exchange than the bromine at C4 (beta). The inductive effect of the sulfur atom stabilizes the negative charge at C2, making the C2-lithio species the kinetic and thermodynamic product at low temperatures (-78°C).
Step-by-Step Experimental Protocol
Reagents:
-
2,4-Dibromothiophene (1.0 equiv)
-
n-Butyllithium (n-BuLi), 1.6M in hexanes (1.05 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous THF and 2,4-dibromothiophene.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This temperature is critical to prevent "halogen dance" (scrambling of the bromine position).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution typically turns yellow/orange, indicating the formation of 4-bromo-2-lithiothiophene .
-
Hold: Stir at -78°C for 1 hour to ensure complete exchange at the C2 position.
-
-
Quenching: Add TMSCl dropwise. The electrophile attacks the lithiated C2 position.
-
Warming: Allow the reaction to warm slowly to room temperature over 2-3 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether or hexanes. Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via vacuum distillation or flash chromatography (Silica gel, Hexanes) to isolate the product.
Visualizing the Chemistry
Figure 1: Synthesis Pathway
This diagram illustrates the selective lithiation at the C2 position followed by silylation.
Caption: Regioselective synthesis via Lithium-Halogen exchange at the alpha-position.
Figure 2: Orthogonal Reactivity Map
This diagram demonstrates how the two functional groups (Br and TMS) can be reacted independently.
Caption: Orthogonal reaction pathways allowing modular scaffold construction.
Applications in R&D
1. Organic Electronics (OFETs & OPVs)
-
Regioregularity Control: In the synthesis of poly(3-hexylthiophene) (P3HT) derivatives, controlling the coupling direction is vital for high charge mobility. 4-Bromo-2-(trimethylsilyl)thiophene acts as a "stopper" or a specific initiation unit.
-
Oligomer Synthesis: It is used to build defined-length oligothiophenes. The TMS group blocks the alpha-position, forcing coupling to occur only at the bromine site. Once the chain is extended, the TMS group is converted to an iodide (via ipso-iodination with ICl) to allow for a final coupling step.
2. Pharmaceutical Bioisosteres
-
Scaffold Design: Thiophenes are common bioisosteres for benzene rings in drug design (e.g., in NSAIDs or antihistamines). This compound allows medicinal chemists to introduce a thiophene ring with a specific substitution pattern (meta-like) that is difficult to access via direct electrophilic aromatic substitution (which favors the 2,5-positions).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The C-Si bond is relatively stable but can degrade under acidic conditions or prolonged exposure to moisture.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
-
PubChem. "4-bromo-2-(trimethylsilyl)thiophene (Compound)."[2] National Library of Medicine. Available at: [Link]
-
ChemSRC. "4-Bromo-2-(trimethylsilyl)thiophene: Physicochemical Properties and CAS Data." Available at: [Link]
-
Bar, S.; Martin, M.I. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide."[3] Molbank2021 , 2021, M1296. (Demonstrates lithiation selectivity principles in thiophenes). Available at: [Link][4][5][6]
Sources
- 1. Halogenated Thiophenes | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 4-bromo-2-(trimethylsilyl)thiophene (C7H11BrSSi) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Safety Data Sheet (SDS) for 4-Bromo-2-(trimethylsilyl)thiophene
An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-2-(trimethylsilyl)thiophene
This guide provides an in-depth analysis of the safety protocols, chemical properties, and handling procedures for 4-Bromo-2-(trimethylsilyl)thiophene (CAS No. 77998-61-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and the scientific rationale behind critical safety measures, ensuring a self-validating system of laboratory practice.
Core Chemical Profile and Hazard Analysis
4-Bromo-2-(trimethylsilyl)thiophene is a versatile organosilicon compound widely utilized as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures for pharmaceutical and materials science applications. Its utility stems from the dual reactivity of the bromine and trimethylsilyl (TMS) groups, which can be selectively functionalized. However, this reactivity also dictates its hazard profile.
1.1. GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] It is crucial to understand that these classifications represent potential effects upon exposure, which are mitigated through the engineering controls and personal protective equipment detailed in subsequent sections.
-
GHS07: Harmful/Irritant: This pictogram signifies that the substance can cause irritation and may be harmful if ingested or inhaled.[1]
Hazard Statements:
-
H302: Harmful if swallowed. [1]
1.2. Physicochemical Properties and Associated Risks
A thorough understanding of the compound's physical properties is the foundation of a reliable risk assessment. These values dictate appropriate storage conditions, fire response, and handling techniques.
| Property | Value | Scientific Implication & Risk Factor |
| Molecular Formula | C₇H₁₁BrSSi | The presence of Bromine (Br) and Sulfur (S) indicates that hazardous gases, such as hydrogen bromide and sulfur oxides, may be released upon thermal decomposition.[5][6] |
| Molecular Weight | 235.21 g/mol | [1][7] |
| Appearance | Clear to slightly brown liquid | Visual inspection is a key first step. Discoloration may indicate degradation or impurities, warranting re-evaluation before use. |
| Flash Point | 96 °C (204.8 °F) | [8] This is a Class IIIA combustible liquid. While not highly flammable, it can ignite if heated above its flash point and exposed to an ignition source.[9] |
| Sensitivity | Light, Air, and Heat Sensitive | [3] This dictates the necessity for storage under an inert atmosphere, in amber vials, and at reduced temperatures to prevent degradation and maintain reagent integrity. |
The Self-Validating System: Protocols for Safe Handling and Storage
A self-validating safety system is one where adherence to protocol inherently confirms safe practice. The following procedures are designed to minimize exposure and preserve chemical purity.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary principle is to create a barrier between the researcher and the chemical.
-
Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[10][11][12] The risk of respiratory irritation (H335) makes this control mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] This is a critical defense against serious eye irritation (H319).
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[11] A flame-retardant lab coat and closed-toe shoes are required.[10] Contaminated clothing must be removed immediately and washed before reuse.[4]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed near the workstation.[5]
Caption: PPE and Safe Handling Workflow.
2.2. Storage and Incompatibility
Correct storage is paramount for both safety and experimental success.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, ideally in a refrigerator at 2-8°C.[3][7][10] The container should be charged with an inert gas like Argon or Nitrogen to prevent degradation from air exposure.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6][12][13] Contact with these materials can lead to vigorous, exothermic reactions.
Emergency Response Protocols
In the event of an incident, a structured, rapid response is critical to minimizing harm.
3.1. First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If vapors are inhaled, immediately move the person to fresh air.[5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[5][10]
-
Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting.[5][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10]
3.2. Fire-Fighting and Spill Containment
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Do not use a direct water jet, as it may spread the material.
-
Hazards from Combustion: Thermal decomposition can produce hazardous gases including carbon oxides (CO, CO₂), sulfur oxides (SOx), hydrogen halides (HBr), and silicon oxides.[5][6] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
-
Spill Response: Evacuate the area and ensure adequate ventilation.[11] Remove all sources of ignition.[10] Wear full PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[10][11] Do not allow the chemical to enter drains or waterways.[10][11]
Caption: Decision Tree for Emergency Response.
Field Application: Safety in a Cross-Coupling Reaction
To contextualize these safety requirements, consider a typical Suzuki cross-coupling reaction protocol using 4-Bromo-2-(trimethylsilyl)thiophene. This demonstrates how safety protocols are integrated directly into the experimental workflow.
Objective: Synthesize 4-Aryl-2-(trimethylsilyl)thiophene.
Protocol:
-
Inert Atmosphere Setup:
-
Action: Assemble the reaction glassware (round-bottom flask, condenser) and dry thoroughly under vacuum with a heat gun. Backfill the system with Argon or Nitrogen.
-
Scientific Rationale: The sensitivity of the reagent and potential organometallic intermediates to air and moisture necessitates an inert atmosphere to prevent degradation and ensure reaction efficiency.[3]
-
-
Reagent Addition:
-
Action: In the fume hood, add the palladium catalyst, ligand, and base to the flask. Add the arylboronic acid. Using a syringe, transfer the 4-Bromo-2-(trimethylsilyl)thiophene into the reaction flask through a septum.
-
Safety Rationale: All transfers of the liquid reagent are performed under engineering controls (fume hood) and using techniques (syringe) that minimize the risk of spills, skin contact, and vapor inhalation.[12]
-
-
Reaction and Monitoring:
-
Action: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Safety Rationale: Perform heating using a controlled heating mantle. The fume hood sash should be kept as low as possible during the reaction.[14]
-
-
Workup and Extraction:
-
Action: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Safety Rationale: The quenching process should be done cautiously. All extraction and concentration steps must be performed in the fume hood to manage solvent vapors.
-
-
Waste Disposal:
-
Action: Segregate all waste streams. Aqueous waste containing residual palladium and boron compounds should be collected separately from organic solvent waste. Solid waste (gloves, silica gel) should also be collected in a designated hazardous waste container.
-
Scientific Rationale: Chemical waste must be disposed of according to local, regional, and national regulations to prevent environmental contamination.[15] Halogenated and non-halogenated solvent waste streams are typically segregated.
-
Conclusion
4-Bromo-2-(trimethylsilyl)thiophene is a valuable synthetic tool whose risks are well-defined and manageable. By adopting a proactive safety mindset grounded in the scientific principles behind each precaution—from understanding its chemical sensitivities to implementing robust engineering controls and emergency plans—researchers can handle this compound with confidence and integrity. This guide serves as a framework for developing such a system, ensuring that scientific advancement and personal safety proceed in tandem.
References
- Vertex AI Search. Chemical label 4-Bromo-2-(trimethylsilyl)thiophene. Accessed February 12, 2026.
- Echemi.
- TCI Chemicals. SAFETY DATA SHEET - B5060: 4-Bromo-2-thiophenemethanol. Published March 26, 2025.
- Fluorochem. 4-BROMO-2-(TRIMETHYLSILYL)THIOPHENE. Accessed February 12, 2026.
- Chemsrc. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9. Published August 25, 2025.
- Fisher Scientific. SAFETY DATA SHEET - 2-(Bromoacetyl)thiophene. Published December 22, 2025.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-bromothiophene. Published April 28, 2025.
- CymitQuimica. SAFETY DATA SHEET - 2-Bromo-3-(bromomethyl)thiophene. Published December 31, 2025.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromothiophenol. Published December 21, 2025.
- Fisher Scientific. SAFETY DATA SHEET - Thiophene. Accessed February 12, 2026.
- ECHEMI.
- Santa Cruz Biotechnology.
- TCI Chemicals. SAFETY DATA SHEET - 2-Bromo-1-propene. Published January 29, 2025.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-trans-stilbene. Published March 31, 2024.
- Fisher Scientific. SAFETY DATA SHEET - Thiophene, 3-bromo-. Published September 26, 2009.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-(trifluoromethylthio)benzene. Published January 16, 2026.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromothiophene. Published March 23, 2012.
- CymitQuimica. Safety Data Sheet - 2-Bromo-5-(bromomethyl)thiophene. Published December 19, 2024.
- ECHEMI.
- Reagentia. 4-Bromo-2-(trimethylsilyl)thiophene (1 x 1 g). Accessed February 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-trans-stilbene. Published December 25, 2025.
- LabSolutions. 4-Bromo-2-(trimethylsilyl)thiophene. Accessed February 12, 2026.
- Seedion. 4-Bromo-2-(trimethylsilyl)thiophene. Accessed February 12, 2026.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromo-2-(trimethylsilyl)thiophene - 杂环化合物 - 西典实验 [seedior.com]
- 8. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9 | Chemsrc [chemsrc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Brominated Silyl Thiophenes
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of brominated silyl thiophenes in organic solvents. These functionalized heterocycles are of significant interest in materials science and pharmaceutical development, and understanding their solubility is paramount for their synthesis, purification, and application. This document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing the solubility of this unique class of compounds.
Introduction: The Synthetic Utility and Solubility Challenge
Brominated silyl thiophenes are versatile building blocks in organic synthesis. The bromine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of complex molecular architectures. The silyl groups, typically trialkylsilyl moieties, can act as protecting groups, direct metallation, or modulate the electronic properties and stability of the thiophene ring. However, the introduction of both bromine and silyl substituents significantly alters the polarity, molecular weight, and intermolecular forces of the parent thiophene, leading to complex solubility profiles that can be challenging to predict.
A fundamental principle in predicting solubility is the concept of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] Thiophene itself is a non-polar, aromatic compound that is miscible with many common organic solvents such as acetone, benzene, and diethyl ether.[3][4][5] However, the addition of polarizable bromine atoms and bulky, nonpolar silyl groups introduces competing factors that influence solubility in nuanced ways.
Factors Influencing the Solubility of Brominated Silyl Thiophenes
The solubility of a brominated silyl thiophene in a given organic solvent is a multifactorial issue. The key determinants can be categorized as follows:
The Role of the Silyl Group
Trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are generally considered to be nonpolar and lipophilic. Their primary influence on solubility is through:
-
Increased van der Waals Interactions: The alkyl chains of the silyl group increase the surface area of the molecule, leading to stronger van der Waals forces with nonpolar solvents.
-
Disruption of Crystal Packing: The steric bulk of silyl groups can disrupt the crystal lattice of the solid, reducing the energy required to break intermolecular forces and dissolve the compound.[6]
-
Increased Lipophilicity: The introduction of a silyl group generally increases the compound's affinity for nonpolar, organic phases.[7]
The Influence of Bromine Substitution
The position and number of bromine atoms on the thiophene ring have a significant impact on solubility:
-
Increased Molecular Weight and Polarizability: Bromine is a heavy and highly polarizable atom. Its presence increases the overall molecular weight and the potential for dipole-dipole and London dispersion forces.[8]
-
Changes in Molecular Symmetry and Polarity: The substitution pattern of bromine atoms affects the molecule's overall dipole moment. Symmetrical dibromination, for instance, may result in a lower net dipole moment compared to a monosubstituted analogue, influencing its interaction with polar solvents.
The Interplay of Silyl and Bromo Groups
The combined presence of silyl and bromo substituents leads to a complex interplay of effects. For instance, a bulky silyl group might sterically hinder the intermolecular interactions of the bromine atoms, potentially altering the expected solubility trend. The electronic effects of the silyl group can also subtly influence the polarity of the C-Br bond.
Solvent Properties
The choice of solvent is critical. Key solvent properties to consider include:
-
Polarity: Solvents can be broadly classified as polar (e.g., ethanol, acetone) or nonpolar (e.g., hexane, toluene). Brominated silyl thiophenes, possessing both nonpolar (silyl group) and polarizable (bromo-thiophene) components, may exhibit good solubility in solvents of intermediate polarity.
-
Polarizability: Solvents with high polarizability (e.g., aromatic solvents like toluene and xylene) can induce dipoles in the solute molecules, leading to stronger interactions and enhanced solubility.
-
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding are less likely to be effective for dissolving nonpolar brominated silyl thiophenes.[8]
The following diagram illustrates the key relationships governing the solubility of these compounds.
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
To a sealed vial, add a known volume of the desired organic solvent (e.g., 10 mL).
-
Add an excess amount of the solid brominated silyl thiophene to the solvent. "Excess" means that undissolved solid should be clearly visible after thorough mixing.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath (e.g., 25 °C) and stir the suspension vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Allow the suspension to settle.
-
Carefully filter a portion of the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove all undissolved solid particles. This step is critical for accuracy.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume of the clear, saturated filtrate (e.g., 5.00 mL) to a pre-weighed, dry vial.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the solid residue is achieved.
-
Weigh the vial containing the dry, dissolved solid.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.
-
The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
-
Expected Solubility Trends and Solvent Selection
| Solvent Class | Example Solvents | Expected Solubility of Brominated Silyl Thiophenes | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Dominated by van der Waals interactions with the silyl group. Solubility will depend on the size of the silyl group and the degree of bromination. |
| Nonpolar Aromatic | Toluene, Xylene | Moderate to High | Good match for the aromatic thiophene core and can engage in dispersion forces with the entire molecule. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have a good balance of polarity and polarizability to solvate the different parts of the molecule. THF is often used in reactions involving these compounds. [9] |
| Polar Protic | Ethanol, Methanol | Low | The hydrogen bonding network of these solvents is not effectively disrupted by the nonpolar solute. |
Conclusion
The solubility of brominated silyl thiophenes is a complex property governed by the interplay of the nonpolar silyl group, the polarizable bromine substituents, and the aromatic thiophene core. A systematic approach to solvent selection, guided by the principles of "like dissolves like" and an understanding of intermolecular forces, is essential for the successful handling and application of these valuable synthetic intermediates. The provided experimental protocol offers a reliable method for the quantitative determination of their solubility, enabling researchers to make informed decisions in their synthetic and process development endeavors.
References
- Ruina, N. et al. (2010). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry C, 114(3), 1314-1319.
-
Sciencemadness. (2022). Thiophene. Sciencemadness Wiki. [Link]
- Pinal, R. (2004). Calculation of Aqueous Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 93(5), 1207-1216.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Fujita, S. et al. (2020).
- Mirgorod, Y. (2019). Answer to "What is the best methods for measuring the solubility of ionic solids in organic solvents?".
- ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. [Table].
- Grimme, S. et al. (2021). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Chemistry – A European Journal, 27(48), 12345-12353.
- LibreTexts. (2019). 1.6: Physical properties of organic compounds. Chemistry LibreTexts.
- Arsenyan, P. et al. (2010). A novel method for the bromination of thiophenes. Tetrahedron Letters, 51(15), 1956-1958.
- Vaia. (2023).
- Li, Y. et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10, 4398-4425.
- Xiao, Y. et al. (2018). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. RSC Advances, 8, 3574-3581.
- Fischer, R. (2023). Studies on Silylated Low-Oxidation State Group 14 Compounds: Synthesis, Structural Properties and Reactivity.
- Wang, X. et al. (2019). Synthesis, structure and properties of semi-internally BN-substituted annulated thiophenes. Organic Chemistry Frontiers, 6, 2258-2262.
- Sharma, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15, 29-65.
- Biswas, A. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?
- Jorgensen, W. L. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126.
- Myers, B. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.
- ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties.
- Bols, M. et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 169-183.
- Wieczerzak, E. et al. (2019). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
- Higashihara, T. et al. (2011). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry, 2, 2073-2079.
- Wikipedia. (n.d.). Thiophene.
- LibreTexts. (2019). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- Nicoud, F. et al. (2012). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 17(11), 12891-12903.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 4. vaia.com [vaia.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 9. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
Physical properties and boiling point of 4-bromo-2-TMS-thiophene
Technical Guide: Physical Properties, Synthesis, and Boiling Point Analysis of 4-Bromo-2-(trimethylsilyl)thiophene
Executive Summary
4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9) is a critical organosilicon intermediate used primarily in the synthesis of conjugated polymers for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds.[1] Its utility stems from the orthogonal reactivity of its substituents: the trimethylsilyl (TMS) group serves as a masked proton or a directing group, while the bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
This guide provides a technical deep-dive into its physical characterization, with a specific focus on the thermodynamics of its boiling point and the regiochemical control required for its synthesis.
Chemical Identity & Structural Analysis
| Parameter | Details |
| IUPAC Name | (4-Bromothiophen-2-yl)trimethylsilane |
| Common Name | 4-Bromo-2-TMS-thiophene |
| CAS Number | 77998-61-9 |
| Molecular Formula | C₇H₁₁BrSSi |
| Molecular Weight | 235.22 g/mol |
| SMILES | C(C)C1=CC(Br)=CS1 |
| Appearance | Colorless to pale yellow liquid |
Physical Properties Profile
The physical constants below are critical for process engineering and isolation. Note the distinction between atmospheric and reduced pressure boiling points, which is vital for preventing thermal decomposition during purification.
| Property | Value | Condition / Note |
| Boiling Point (Atm) | ~233–245 °C (Predicted) | Not recommended for distillation due to decomposition risk. |
| Boiling Point (Exp) | 82–85 °C | @ 2.5 mmHg (Torr) |
| Density | 1.31 ± 0.05 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.540–1.545 | @ 20 °C |
| Flash Point | 96 °C | Closed Cup (Combustible) |
| Solubility | Immiscible in water | Soluble in THF, Hexanes, DCM, Toluene |
The Boiling Point Criticality
Attempting to distill this compound at standard atmospheric pressure (760 mmHg) requires temperatures exceeding 230 °C. At this thermal stress, the C–Si bond becomes susceptible to protodesilylation (loss of the TMS group) or rearrangement. Vacuum distillation is the mandatory standard for purification.
Synthesis & Regiochemical Control
The synthesis relies on a highly specific Lithium-Halogen Exchange (Li-Hal) . The starting material, 2,4-dibromothiophene, contains two bromine atoms. The reaction exploits the electronic difference between the C2 and C4 positions.
Mechanism: The C2 Preference
The C2 position (α-position) of the thiophene ring is more acidic and the resulting anion is more stabilized by the adjacent sulfur atom than the C4 position (β-position). When treated with n-Butyllithium (n-BuLi) at low temperatures (-78 °C), the Lithium-Halogen exchange occurs almost exclusively at the C2 position.
Protocol Overview:
-
Activation: 2,4-Dibromothiophene is dissolved in anhydrous THF.
-
Exchange: n-BuLi (1 equiv) is added at -78 °C. The Li atom replaces the Br at C2.
-
Quench: Trimethylsilyl chloride (TMSCl) is added to trap the C2-lithio species.
Visualizing the Reaction Pathway
Figure 1: Regioselective synthesis pathway via Lithium-Halogen exchange.[2][3][4][5] The C2-selectivity is driven by the alpha-effect of the sulfur atom.
Purification & Handling Workflow
Due to the high boiling point, a standard rotary evaporator is insufficient for final purification. A high-vacuum manifold or Kugelrohr apparatus is required.
Distillation Decision Tree
Figure 2: Purification workflow emphasizing the necessity of high vacuum to lower the boiling point to a safe range.
Self-Validating Analytical Protocols
To ensure the integrity of the synthesized compound, use the following spectroscopic markers. The absence of the C2 proton and the presence of the TMS peak are the primary validation points.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 0.30 ppm (s, 9H): The strong singlet corresponding to the trimethylsilyl group.
-
δ 7.15 ppm (s, 1H): Aromatic proton at C3 (beta to sulfur).
-
δ 7.35 ppm (s, 1H): Aromatic proton at C5 (alpha to sulfur).
-
Validation Logic: Integration ratio must be 9:1:1 . If the integration is 9:2, you may have unreacted starting material or loss of bromine.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ -0.5 ppm: TMS carbons.
-
δ ~110 ppm: C-Br carbon (distinctive ipso-carbon shift).
-
δ ~140 ppm: C-Si carbon.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 234/236 m/z (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Fragmentation: Look for a peak at M-15 (Loss of methyl from TMS) and M-73 (Loss of TMS group).
Safety & Storage
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitivity is low compared to chlorosilanes but long-term exposure can lead to hydrolysis.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
Flammability: Flash point is 96 °C; treat as a combustible liquid.
-
-
Incompatibility: Strong oxidizing agents, strong acids (can cleave the C-Si bond), and fluoride sources (TBAF will rapidly desilylate the compound).
References
-
PubChem. 4-Bromo-2-(trimethylsilyl)thiophene Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Difference between 4-bromo-2-trimethylsilylthiophene and 2-bromo-5-trimethylsilylthiophene
This guide provides an in-depth technical analysis of 4-bromo-2-trimethylsilylthiophene and 2-bromo-5-trimethylsilylthiophene , focusing on their synthesis, reactivity profiles, and applications in organic electronics and medicinal chemistry.
Executive Summary
In the development of functional organic materials (OLEDs, OFETs, OPVs) and pharmaceutical scaffolds, the precise placement of substituents on the thiophene ring dictates electronic conjugation, solid-state packing, and solubility.
This guide compares two critical regioisomers:
-
2-bromo-5-trimethylsilylthiophene (Isomer A): The "Linear" building block.[1] Used to extend conjugation length linearly. The bromine is in the highly reactive
-position. -
4-bromo-2-trimethylsilylthiophene (Isomer B): The "Kinked" building block. Used to introduce steric twists, improve solubility, or create meta-linkages. The bromine is in the less reactive
-position.
Distinguishing these isomers is not merely structural; it requires distinct synthetic strategies and offers vastly different reactivity profiles during metal-catalyzed cross-coupling.
Chemical Identity & Physical Properties
| Feature | 2-Bromo-5-trimethylsilylthiophene | 4-Bromo-2-trimethylsilylthiophene |
| Structure | Linear ( | Kinked ( |
| CAS Number | 18246-28-1 | 77998-61-9 |
| IUPAC Name | (5-bromothiophen-2-yl)trimethylsilane | (4-bromothiophen-2-yl)trimethylsilane |
| Bromine Position | C5 ( | C4 ( |
| TMS Position | C2 ( | C2 ( |
| Boiling Point | ~70 °C at 2 mmHg | ~85 °C at 10 mmHg (Predicted) |
| Reactivity (Pd) | High (Fast Oxidative Addition) | Moderate (Slower Oxidative Addition) |
| Primary Use | Linear Polymerization (e.g., P3HT analogs) | Steric Modulation, Solubility Enhancement |
Synthesis & Manufacturing Workflows
The synthesis of these isomers relies on exploiting the inherent reactivity differences between the
Synthesis of 2-Bromo-5-trimethylsilylthiophene
Strategy: Direct lithiation of 2-bromothiophene.
The bromine atom at C2 acidifies the proton at C5 (the other
-
Reagent: LDA or n-BuLi (1.05 eq).
-
Critical Control: Temperature must be kept below -70°C to prevent the "Halogen Dance" reaction, which would scramble the bromine position.
Synthesis of 4-Bromo-2-trimethylsilylthiophene
Strategy: Site-selective Lithium-Halogen Exchange on 2,4-dibromothiophene.
This synthesis exploits the kinetic difference in lithium-halogen exchange. The
-
Precursor: 2,4-Dibromothiophene.
-
Reagent: n-BuLi (1.0 eq).
-
Mechanism: Kinetic selection of C2-Br over C4-Br.
Reaction Pathway Diagram
Caption: Comparative synthetic routes. Note the divergence: Deprotonation for the 2,5-isomer vs. Li-Halogen Exchange for the 2,4-isomer.
Reactivity Profile & Applications
Metal-Catalyzed Cross-Coupling (Suzuki/Stille)
The position of the bromine atom dictates the rate of oxidative addition, the rate-limiting step in many Pd-catalyzed cycles.
-
-Bromine (2-bromo-5-TMS):
-
Reactivity: High. The electron-rich sulfur atom facilitates oxidative addition at the adjacent C2/C5 positions.
-
Outcome: Quantitative yields in Suzuki/Stille couplings under mild conditions (e.g., Pd(PPh3)4, 60°C).
-
Application: Ideal for building long, defect-free conjugated backbones (e.g., Poly(3-hexylthiophene) analogs).
-
-
-Bromine (4-bromo-2-TMS):
-
Reactivity: Moderate to Low. The C3/C4 positions are less electron-rich and sterically more hindered.
-
Outcome: Requires more active catalysts (e.g., Pd2(dba)3/S-Phos) or higher temperatures.
-
Application: Used to synthesize dendrimers or branched molecules where the reaction must stop at a specific generation.
-
The Role of the TMS Group
In both isomers, the Trimethylsilyl (TMS) group serves two potential functions:
-
Blocking Group: Prevents reaction at the
-position, forcing chemistry to occur at the bromine site. -
Masked Halogen: Through Hiyama coupling or Ipso-substitution (using ICl or NBS), the TMS group can be converted into a halide later in the synthesis, allowing for "iterative synthesis."
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-5-trimethylsilylthiophene
Target: Scale-up suitable for 10g batches.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Reagents:
-
2-Bromothiophene (16.3 g, 100 mmol)
-
Anhydrous THF (200 mL)
-
Lithium Diisopropylamide (LDA) (105 mmol, 2.0 M solution)
-
Chlorotrimethylsilane (TMSCl) (12.0 g, 110 mmol)
-
-
Procedure:
-
Cool the 2-bromothiophene/THF solution to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents halogen dance.
-
Add LDA dropwise over 30 minutes. Stir for 1 hour at -78°C.
-
Add TMSCl dropwise. The solution may turn pale yellow.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench: Add saturated NH4Cl (50 mL).
-
Workup: Extract with hexanes (3 x 50 mL). Wash combined organics with water and brine. Dry over MgSO4.
-
Purification: Vacuum distillation (approx. 70°C @ 2 mmHg).
-
-
Validation: 1H NMR (CDCl3) should show two doublets at
7.00 and 6.95 ppm (J = 3.5 Hz).
Protocol B: Synthesis of 4-Bromo-2-trimethylsilylthiophene
Target: High regioselectivity.
-
Setup: Flame-dry a 250 mL flask under Argon.
-
Reagents:
-
2,4-Dibromothiophene (12.1 g, 50 mmol)
-
Anhydrous Ether (Et2O) or THF (100 mL)
-
n-Butyllithium (n-BuLi) (50 mmol, 2.5 M in hexanes) - Strict 1.0 equivalent.
-
TMSCl (6.0 g, 55 mmol)
-
-
Procedure:
-
Cool the 2,4-dibromothiophene solution to -78°C .
-
Add n-BuLi dropwise over 20 minutes.
-
Mechanistic Note: Lithium exchanges selectively with the C2-Br (alpha) because the resulting anion is stabilized by the adjacent sulfur. The C4-Br (beta) remains intact.
-
Stir for 30 minutes at -78°C.
-
Add TMSCl rapidly.
-
Warm to RT and quench with water.
-
-
Validation: GC-MS will confirm a molecular ion of 234/236 (mono-bromo pattern). 1H NMR will show singlets (or finely split doublets, J ~1.5 Hz) for the C3 and C5 protons, distinguishing it from the 2,5-isomer's larger coupling constant.
References
-
Synthesis of 2-bromo-5-TMS: PureSynth Research Chemicals. "2-Bromo-5-(Trimethylsilyl)Thiophene Properties and Safety." Link
-
Regioselective Lithiation of Bromothiophenes: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959.[3] Link
- Halogen Dance & Lithiation: Slocum, D. W., et al. "Metalation of Heterocycles." Journal of Organic Chemistry.
-
Selective Exchange in 2,4-Dibromothiophene: Organic Chemistry Portal. "Synthesis of Thiophenes and Regioselectivity." Link
-
Comparative Reactivity (Alpha vs Beta): BenchChem. "Comparative Guide to Reactivity of Halothiophenes." Link
Sources
Advanced Architectures in Organic Electronics: The Strategic Role of 4-Bromo-2-(trimethylsilyl)thiophene
The following technical guide details the strategic applications, synthesis, and experimental protocols for 4-Bromo-2-(trimethylsilyl)thiophene in the field of organic electronics.
Content Type: Technical Whitepaper & Experimental Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers
Executive Summary: The Regiochemical Advantage
In the precision engineering of organic semiconductors (OFETs, OPVs, OLEDs), structural defects are the primary killer of charge carrier mobility. 4-Bromo-2-(trimethylsilyl)thiophene (4-Br-2-TMS-Th) serves as a critical "regio-locking" building block.
Unlike generic thiophenes, this molecule offers a dual-functional platform:
-
C4-Bromine Handle: A reactive site for cross-coupling (Suzuki/Stille) that is meta to the sulfur, allowing for the construction of kinked or sterically engineered backbones.
-
C2-TMS Blocking Group: A robust protecting group that prevents unwanted
-coupling during polymerization, ensuring high regioregularity. It also serves as a "masked" halide, capable of essentially quantitative conversion to an iodide or bromide via ipso-substitution.
This guide provides the self-validating protocols required to synthesize and utilize this motif for high-performance conjugated materials.
Strategic Synthesis: Accessing the Isomer
The synthesis of 4-Br-2-TMS-Th relies on exploiting the kinetic differences in halogen-metal exchange (HME) between
Mechanistic Insight
Direct silylation of 3-bromothiophene using LDA typically yields the 2-silyl-3-bromo isomer (due to the acidity of the C2 proton). To access the 4-bromo-2-silyl isomer, one must start with 2,4-dibromothiophene . The
Experimental Protocol: Selective -Silylation
Objective: Synthesize 4-Bromo-2-(trimethylsilyl)thiophene from 2,4-dibromothiophene.
Reagents:
-
2,4-Dibromothiophene (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Dissolve 2,4-dibromothiophene (e.g., 24.2 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Selective Exchange: Add n-BuLi (42 mL, 105 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent
-exchange or scrambling. -
Equilibration: Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of 2-lithio-4-bromothiophene.
-
Quenching: Add TMSCl (15.2 mL, 120 mmol) dropwise.
-
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH
Cl.[2] Extract with diethyl ether, dry over MgSO , and concentrate. -
Purification: Distillation under reduced pressure (approx. 80-85 °C at 2 mmHg) yields the product as a colorless oil.
Validation:
-
H NMR (CDCl
): 7.18 (s, 1H, C3-H), 7.05 (s, 1H, C5-H), 0.35 (s, 9H, TMS). Note: Absence of doublet coupling indicates successful separation from 2,3- or 2,5-isomers.
Application Workflow: Controlled Oligomer Growth
The primary utility of 4-Br-2-TMS-Th is in the iterative synthesis of oligothiophenes where the conjugation length must be defined exactly (e.g., for singlet fission materials or specific HOMO/LUMO matching).
The "Masked Halide" Strategy
The TMS group is stable to basic Suzuki conditions but labile to electrophilic halogenation. This allows the molecule to act as a "terminator" in one step and a "initiator" in the next.
Figure 1: Iterative synthesis cycle using the TMS group as a masked iodide. The TMS group survives the initial coupling (Step 1) and is converted to an active iodide (Step 2) only when chain extension is required.
Experimental Protocol: Ipso-Iodination (TMS to Iodide)
Converting the TMS group to an iodide is a high-yielding transformation essential for activating the "blocked" end of the molecule for further polymerization.
Reagents:
-
TMS-protected thiophene derivative (from previous coupling)
-
Iodine monochloride (ICl) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Preparation: Dissolve the TMS-thiophene derivative (1.0 mmol) in anhydrous DCM (10 mL) in a foil-wrapped flask (light sensitive).
-
Cooling: Cool to 0 °C in an ice bath.
-
Addition: Add ICl (1.1 mmol, usually 1.0 M in DCM) dropwise. The solution will turn dark brown.
-
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (the TMS starting material is usually less polar than the iodide product).
-
Quenching: Pour the mixture into a solution of 10% Na
S O (sodium thiosulfate) to reduce excess iodine. The organic layer should turn from purple/brown to clear/yellow. -
Isolation: Extract with DCM, wash with brine, dry over Na
SO . -
Result: The resulting iodothiophene is now ready for a subsequent Stille or Suzuki coupling.
Comparative Data: Regiocontrol vs. Random Polymerization
The following table illustrates the impact of using 4-Br-2-TMS-Th to enforce regioregularity in polythiophene derivatives compared to random oxidative polymerization.
| Parameter | Regioregular (via 4-Br-2-TMS-Th) | Random Copolymer (Standard) | Impact on Electronics |
| Head-to-Tail (HT) Coupling | > 98% | ~ 70-80% | High HT ratio enables planar backbone stacking. |
| Charge Mobility ( | 0.1 - 0.5 cm | 10 | Orders of magnitude improvement due to |
| Solubility | High (controlled side-chains) | Variable (prone to aggregation) | Better processability for spin-coating. |
| Defect Density | Low | High (kinks/twists) | Reduced trap states in OFET channels. |
References
-
Regioselective Synthesis of Bromothiophenes
-
Source: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[3] Acta Chemica Scandinavica, 1959.
- Relevance: Foundational work on halogen-metal exchange in thiophenes.
-
(Historical Context)
-
-
Synthesis of Dithienosiloles
- Source: Ohshita, J. et al.
- Relevance: Demonstrates the use of brominated thiophene precursors in constructing fused silicon-bridged systems.
-
Ipso-Halogenation Protocols
-
Organic Electronics Handbook
Sources
- 1. 3,3'-Dibromo-2,2'-bithiophene synthesis - chemicalbook [chemicalbook.com]
- 2. Transformation of Silyl‐Protected Tetrafluorinated Thia[6]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Strategic Sourcing & Synthesis Guide: 4-Bromo-2-(trimethylsilyl)thiophene
The following technical guide details the sourcing, synthesis, and application of 4-Bromo-2-(trimethylsilyl)thiophene , a critical regiocontrol scaffold in the development of organic semiconductors and advanced pharmaceutical intermediates.
CAS: 77998-61-9[1]
Executive Summary
4-Bromo-2-(trimethylsilyl)thiophene is a specialized heteroaromatic building block utilized primarily for its orthogonal reactivity. The bromine atom at the C4 position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) without interference from the C2 position, which is blocked by the trimethylsilyl (TMS) group.[1] The TMS group subsequently serves as a masked proton, halogen handle (via ipso-substitution), or Hiyama coupling partner, enabling precise regioregular synthesis of polythiophenes and oligomers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFET).[1]
Due to its specialized nature, commercial availability is often restricted to "make-to-order" status with significant lead times.[1] This guide provides a dual-path strategy: a vetted supplier list for procurement and a validated laboratory protocol for internal synthesis.
Technical Profile & Specifications
| Parameter | Specification | Notes |
| IUPAC Name | (4-bromothiophen-2-yl)trimethylsilane | |
| CAS Number | 77998-61-9 | Verify against CAS 29421-92-9 (Methyl analog) to avoid errors. |
| Molecular Formula | C₇H₁₁BrSSi | |
| Molecular Weight | 235.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes slowly upon air exposure. |
| Boiling Point | ~85-90 °C at 1.5 mmHg (Predicted) | High vacuum distillation recommended. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (TMS cleavage risk).[1] |
| Solubility | Hexane, THF, DCM, Toluene | Immiscible with water.[1] |
Commercial Availability Landscape
The supply chain for this compound is bifurcated into Catalog Suppliers (high cost, immediate stock rare) and Custom Synthesis Houses (lower unit cost at scale, long lead time).[1]
Primary Supplier Tier (Verified Listings)
| Supplier | Region | Catalog Status | Purity Grade | Strategic Note |
| Fluorochem | UK/EU | Listed (Code F827868) | 97% | Reliable for EU researchers; often holds small stock. |
| Enamine | Ukraine/EU | Make-to-Order | 95%+ | Best for gram-to-kilo scale up. |
| Combi-Blocks | USA | Inquire | 97% | Check "Building Blocks" inventory. |
| TCI Chemicals | Japan/Global | Custom Synthesis | >98% (GC) | Likely requires custom quote; high reliability. |
Supply Chain Risk Assessment
-
Availability Risk: HIGH . Most vendors list this as "Inquire" or "2-3 weeks lead time." It is rarely a shelf-stock item.
-
Cost Sensitivity: Prices can range from
400 per gram for small catalog orders. -
Recommendation: For requirements >5g, internal synthesis (see Section 4) is significantly more cost-effective and time-efficient.[1]
Internal Synthesis Protocol (The "Make" Option)
If commercial sourcing is prohibitive, the compound can be synthesized in a single step from 2,4-dibromothiophene .[1] This route exploits the kinetic acidity difference between the C2 (alpha) and C4 (beta) positions.
Reaction Logic
The C2-bromine (α-position) undergoes Lithium-Halogen Exchange (Li-Hal) significantly faster than the C4-bromine (β-position) due to the inductive stabilization of the adjacent sulfur atom. By controlling temperature and stoichiometry, we selectively lithiate C2 and quench with Chlorotrimethylsilane (TMSCl).[1]
Visual Workflow (DOT Diagram)
Caption: Selective synthesis route exploiting alpha-halogen reactivity.
Step-by-Step Methodology
Reagents:
-
2,4-Dibromothiophene (1.0 eq)[1]
-
n-Butyllithium (1.05 eq, 2.5M in hexanes)[1]
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)
-
Anhydrous THF (0.2 M concentration)[2]
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 2,4-dibromothiophene and anhydrous THF. Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Maintain strictly below -70°C to prevent scrambling to the C4 position.
-
Exchange: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 45 minutes. The solution usually turns yellow/orange.
-
Quench: Add TMSCl dropwise. The reaction is exothermic; ensure slow addition to maintain low temperature.
-
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Diethyl Ether or Hexanes (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: The crude oil contains the product and potentially trace starting material. Purify via vacuum distillation (Kugelrohr or fractional).
-
Note: Column chromatography is possible (Hexanes) but the TMS group can be acid-sensitive on some silica grades; neutralize silica with 1% Et₃N if using flash chromatography.
-
Validation Criteria (NMR):
-
¹H NMR (CDCl₃): Look for two singlets (or finely split doublets, J~1.5 Hz) in the aromatic region.[1]
-
Absence of 2,4-dibromothiophene: Monitor the disappearance of the starting material peaks.
Downstream Applications & Logic
This molecule is a "Divergent Intermediate." It allows researchers to modify the C4 position while protecting the C2 position, or vice versa.[1]
Application Pathway Diagram
Caption: Orthogonal functionalization pathways available from the core scaffold.
-
Regioregular Polymer Synthesis: Used to synthesize P3HT analogs where the TMS group ensures head-to-tail coupling is blocked or directed during polymerization.
-
Organic Electronics: The TMS group improves solubility and crystallinity in small molecule semiconductors before being cleaved or converted to an iodide for final end-capping.
References
-
Gronowitz, S. (1959).[1][3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[1][3][4] Acta Chemica Scandinavica.[3] (Foundational work on thiophene halogen dance and reactivity).
-
Reagentia Catalog. Supply Data for CAS 77998-61-9. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Thiophenes and Regioselective Lithiation. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Regioselective Lithiation of 4-Bromo-2-(trimethylsilyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Regioselectively Functionalized Thiophenes
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, organic electronics, and conductive polymers. The ability to precisely install functional groups at specific positions on the thiophene ring is paramount for tuning the physicochemical and biological properties of these molecules. 4-Bromo-2-(trimethylsilyl)thiophene is a versatile starting material, offering multiple reactive sites for selective functionalization. This guide provides a detailed exploration of the regioselective lithiation of this substrate, a powerful strategy for generating key intermediates for drug discovery and materials development.
The inherent reactivity of the thiophene ring, coupled with the directing and protecting effects of the bromo and trimethylsilyl (TMS) substituents, allows for controlled lithiation at either the C3 or C5 position. This document will elucidate the underlying principles governing this regioselectivity, offering detailed, field-proven protocols for achieving site-selective functionalization. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, empowering researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.
Understanding the Landscape of Regioselectivity
The regiochemical outcome of the lithiation of 4-Bromo-2-(trimethylsilyl)thiophene is a delicate interplay of several factors: the nature of the organolithium reagent, the reaction temperature, and the inherent electronic and steric properties of the substituents. Two primary pathways are in competition: lithium-halogen exchange at the C4 position and deprotonation at the C3 or C5 positions.
-
The Role of the Trimethylsilyl (TMS) Group: The TMS group at the C2 position serves a dual purpose. Firstly, it acts as a protecting group, blocking one of the highly acidic α-positions of the thiophene ring. Secondly, it is a powerful directed metalation group (DMG). The silicon atom can coordinate with the lithium cation of the organolithium reagent, thereby increasing the kinetic acidity of the adjacent C3 proton.[1][2][3] This effect, known as the complex-induced proximity effect (CIPE), strongly favors deprotonation at the C3 position.
-
The Influence of the Bromo Group: The bromine atom at the C4 position is a site for facile lithium-halogen exchange , a rapid reaction, especially with alkyllithiums like n-BuLi and t-BuLi.[4][5] This exchange is typically much faster than deprotonation of an unactivated C-H bond.
-
Kinetic vs. Thermodynamic Control: The choice between these competing pathways can often be dictated by the reaction conditions, primarily temperature.
-
Kinetic Control: At low temperatures (typically -78 °C), the reaction is under kinetic control, meaning the product that is formed fastest will predominate.[6] In the case of 4-Bromo-2-(trimethylsilyl)thiophene, the ortho-directing effect of the TMS group significantly lowers the activation energy for deprotonation at C3, making this the kinetically favored pathway when using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
-
Thermodynamic Control: At higher temperatures, the reaction may proceed under thermodynamic control, favoring the most stable product. In some cases, an initially formed lithiated species can rearrange to a more stable isomer. A relevant phenomenon in related systems is the "halogen dance," where a halogen atom migrates to a different position on the ring following an initial lithiation event. While not the primary focus here, it highlights the possibility of rearrangements under certain conditions.
-
Strategic Protocols for Regioselective Lithiation
Based on these principles, we can devise specific protocols to selectively generate either the 3-lithio or 5-lithio species of 4-Bromo-2-(trimethylsilyl)thiophene.
Protocol 1: Kinetically Controlled Lithiation at the C3 Position via Directed ortho-Metalation
This protocol leverages the powerful directing effect of the TMS group to achieve deprotonation at the adjacent C3 position. The use of a strong, sterically hindered, non-nucleophilic base like LDA is crucial to favor deprotonation over lithium-halogen exchange or nucleophilic attack.
Reaction Principle:
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Addition: Prepare a solution of Lithium Diisopropylamide (LDA) in situ or use a commercially available solution. Slowly add the LDA solution (1.1 eq) dropwise to the stirred thiophene solution, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, stir the reaction for an additional 1-2 hours at -78 °C, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | LDA (1.1 eq) | Strong, non-nucleophilic, sterically hindered base favors deprotonation over other pathways. |
| Solvent | Anhydrous THF | Aprotic polar solvent, good for solubilizing organolithium species. |
| Temperature | -78 °C | Ensures kinetic control, preventing rearrangement and decomposition of the lithiated intermediate. |
| Time | 1 hour (lithiation) | Sufficient time for complete deprotonation at low temperature. |
Table 1: Key parameters for kinetically controlled C3 lithiation.
Protocol 2: Regioselective Lithiation at the C5 Position via Lithium-Halogen Exchange
This protocol aims to achieve lithiation at the C5 position. However, direct deprotonation at C5 is challenging due to the directing effect of the TMS group towards C3. A more plausible, though indirect, strategy could involve a "halogen dance" rearrangement. A more direct and generally applicable method for functionalizing the 5-position would be to start with a different substrate. However, for the purpose of exploring the reactivity of 4-Bromo-2-(trimethylsilyl)thiophene, we will consider a protocol that favors lithium-halogen exchange, which could potentially lead to subsequent rearrangement under thermodynamic control. A more reliable method for achieving C5 functionalization would be to first perform a lithium-halogen exchange on a 2,5-dihalothiophene and then introduce the silyl group.
Given the starting material, achieving selective C5 lithiation is non-trivial. The most probable outcome of using an alkyllithium like n-BuLi at low temperature would be a competition between C3 deprotonation and C4 lithium-halogen exchange. To favor a thermodynamically controlled process that might lead to a rearranged, more stable lithiated species, a higher temperature could be employed, though this often leads to complex product mixtures.
A more predictable approach to a 5-substituted-4-bromo-2-silylthiophene would involve a different synthetic sequence. However, if one were to attempt to favor C5 lithiation from the given starting material, the following hypothetical protocol based on favoring halogen dance could be considered, with the caveat that it is likely to be low yielding and produce mixtures.
Hypothetical Protocol for Potential C5 Functionalization (via Halogen Dance):
This protocol is presented for exploratory purposes and is based on conditions known to promote halogen dance rearrangements in bromo- and iodothiophenes.[7][8][9]
Reaction Principle:
Experimental Protocol:
-
Apparatus Setup: As described in Protocol 1.
-
Reagent Preparation: Dissolve 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C.
-
Base Addition: Slowly add a solution of LDA (1.1 eq) dropwise.
-
Rearrangement: After stirring for 30 minutes at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours) to facilitate potential rearrangement to the thermodynamically more stable lithiated species.
-
Electrophilic Quench: Cool the mixture back to -78 °C and add the electrophile (1.2 eq).
-
Warming and Work-up: Allow the reaction to warm to room temperature, then quench and work-up as described in Protocol 1.
| Parameter | Condition | Rationale |
| Base | LDA (1.1 eq) | Initiates lithiation, which is a prerequisite for the halogen dance. |
| Solvent | Anhydrous THF | Standard solvent for lithiation. |
| Temperature | -78 °C to RT | Warming is necessary to provide the activation energy for the rearrangement (thermodynamic control). |
| Time | Extended stirring at RT | Allows the system to approach thermodynamic equilibrium. |
Table 2: Key parameters for hypothetical C5 functionalization via halogen dance.
Note: This protocol is likely to yield a mixture of products, and careful analysis (e.g., by GC-MS and NMR) of the crude reaction mixture is essential to determine the regioselectivity.
Troubleshooting and Considerations
-
Safety: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).[8][10][11] Anhydrous solvents are essential. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
-
Purity of Reagents: The purity of the organolithium reagent is critical. It is recommended to titrate the reagent before use to determine its exact molarity.
-
Side Reactions: Incomplete lithiation can lead to a mixture of starting material and product. Over-lithiation or reaction with the solvent can also occur, especially at higher temperatures. The formation of butyl-adducts can be an issue when using n-BuLi, as the generated butyl bromide can react with the lithiated thiophene. Using t-BuLi can mitigate this, as the resulting t-butyl bromide is more prone to elimination.
-
Electrophile Reactivity: The choice of electrophile and its reactivity can influence the yield of the desired product. Highly reactive electrophiles are generally preferred.
Conclusion
The regioselective lithiation of 4-Bromo-2-(trimethylsilyl)thiophene provides a powerful and versatile platform for the synthesis of highly functionalized thiophene derivatives. By carefully selecting the organolithium reagent and controlling the reaction temperature, chemists can direct the lithiation to either the C3 position under kinetic control or potentially explore rearrangements to other positions under thermodynamic control. The protocols and principles outlined in this guide offer a solid foundation for researchers to exploit the rich chemistry of this valuable building block in their synthetic endeavors.
References
- Base catalysed halogen dance reactions. (n.d.).
-
Halogen dance rearrangement. (2023, December 27). In Wikipedia. [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20). ResearchGate. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). JoVE. [Link]
-
Directed ortho metalation. (2023, November 29). In Wikipedia. [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study. (n.d.). White Rose Research Online. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Semantic Scholar. [Link]
-
Metal–halogen exchange. (2023, December 15). In Wikipedia. [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. [Link]
-
α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. (2021). Angewandte Chemie International Edition, 60(3), 1435-1440. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
-
Optimization of Organolithium Reactions. (2009). Organic Process Research & Development, 13(2), 144-151. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(4), M1296. [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). Molbank, 2021(3), M1259. [Link]
-
In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. (2009). The Journal of Organic Chemistry, 74(15), 5431-5436. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). Current Chemistry Letters, 7(4), 147-154. [Link]
-
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014). Organic Letters, 16(2), 524-527. [Link]
-
Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. (2020). UPSpace. [Link]
-
Lithiation | Organolithium Reagents | Chemical Processes. (n.d.). Vapourtec. [Link]
-
lithium halogen exchange #1 revised. (n.d.). [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (2021). ChemRxiv. [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (2022). Journal of the American Chemical Society, 144(33), 15068-15078. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2021). Molecules, 26(21), 6485. [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). In Process Chemistry in the Pharmaceutical Industry (pp. 205-228). CRC Press. [Link]
-
Mechanism of aromatic lithiation reactions-Importance of steric factors. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 621-632. [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. [Link]
Sources
- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 2. mt.com [mt.com]
- 3. Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-2-(trimethylsilyl)thiophene
Executive Summary
This guide details the experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9). This substrate is a critical building block in the synthesis of oligothiophenes for organic electronics (OLEDs, OFETs) and pharmaceutical intermediates.
The Synthetic Challenge: The primary difficulty lies in the dichotomy of reactivity:
-
Low Reactivity at C4: The bromine at the
-position (C4) of the thiophene ring is significantly less reactive toward oxidative addition than -halogens (C2/C5). -
Fragility at C2: The trimethylsilyl (TMS) group at the
-position is prone to protodesilylation (loss of TMS) under acidic conditions or ipso-substitution under harsh basic/fluoride-rich conditions.
This protocol provides two validated methods designed to balance high catalytic activity with functional group tolerance.[1]
Strategic Considerations & Mechanistic Insight
The Reactivity Landscape
Successful coupling requires a catalyst system capable of activating the sluggish C4-Br bond without requiring temperatures that promote C-Si bond cleavage.
-
Catalyst Selection: Conventional Pd(PPh
) is often insufficient for sterically demanding or electron-rich -bromides. We utilize Pd(dppf)Cl (bidentate, large bite angle) for standard couplings and Buchwald Precatalysts (XPhos/SPhos) for difficult partners. The bidentate ligand prevents rapid catalyst decomposition often caused by sulfur poisoning from the thiophene ring. -
Base & Solvent Effects:
-
Avoid: Fluoride bases (CsF, TBAF) and strong alkoxides (NaOtBu) which promote desilylation or Hiyama-type side reactions.
-
Preferred: Carbonates (K
CO , Na CO ) or Phosphates (K PO ) in aqueous-organic biphasic mixtures.
-
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical oxidative addition step and the risk of protodesilylation.
Experimental Protocols
Protocol A: The "Standard" Robust Method
Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).
Mechanism: Uses Pd(dppf)Cl
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 235 mg)
-
Aryl Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl
[2]·CH Cl (3–5 mol%) -
Base: K
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or Schlenk tube with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl
(0.03 equiv). -
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) via syringe.
-
Base Addition: Add the degassed 2.0 M K
CO solution (3.0 equiv) via syringe. -
Reaction: Heat to 80 °C for 4–12 hours. Note: Monitor by TLC/LCMS. Do not exceed 90 °C to protect the TMS group.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: TMS-thiophenes are often non-polar; start with 100% Hexanes.
Protocol B: High-Efficiency Method (Sterically Demanding)
Best for: Coupling with ortho-substituted aryl boronic acids or heteroaryl boronic acids. Mechanism: Uses XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species, facilitating oxidative addition into the hindered C4-Br bond.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K
PO (3.0 equiv, solid or 0.5 M aq) -
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Solids: Add substrate, boronic acid, XPhos Pd G2, and solid K
PO to the reaction vessel. -
Purge: Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed THF/Water mixture (0.15 M concentration).
-
Reaction: Heat to 60 °C . Note: The high activity of XPhos often allows for lower temperatures, preserving the TMS group.
-
Completion: Typical reaction time is 1–4 hours.
-
Workup: Standard extraction (EtOAc/Water).
Data Summary & Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | Dioxane, THF, DME | Ethers coordinate Pd intermediates, stabilizing them. Toluene is a backup for hydrophobic partners. |
| Base | K | Weak enough to prevent desilylation; strong enough to activate boronic acid. Avoid Hydroxides (NaOH). |
| Catalyst | Pd(dppf)Cl | Bidentate or bulky phosphines prevent sulfur poisoning and accelerate oxidative addition at C4. |
| Temp | 60–85 °C | < 60 °C: Reaction too slow (C4-Br). > 100 °C: Risk of TMS loss. |
Decision Tree for Optimization
Figure 2: Optimization logic flow. If reaction is slow, increase catalyst activity (Protocol B). If TMS is lost, lower basicity/temperature.
Troubleshooting & Critical Notes
-
Protodesilylation (Loss of TMS):
-
Symptom:[2][3][4][5][6] Appearance of 3-arylthiophene (mass = Product - 72).
-
Cause: Reaction medium too acidic (boronic acid accumulation) or temperature too high.
-
Fix: Ensure base is in excess (3.0 equiv). Switch to anhydrous conditions (Toluene/Dioxane with Cs2CO3) if aqueous hydrolysis is suspected, though Suzuki generally requires some water.
-
-
Homo-coupling of Boronic Acid:
-
Sulfur Poisoning:
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002 , 102(5), 1359–1470. Link
-
Billingsley, K.; Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
-
Karpov, G., et al. "Suzuki–Miyaura arylation of 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophenes." Beilstein Journal of Organic Chemistry, 2022 , 18, 236–244. Link
-
Schröter, S., et al. "Regioselective Suzuki–Miyaura coupling of 2,4-dibromothiophenes." Tetrahedron, 2005 , 61(9), 2245-2267. Link
Sources
- 1. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 4-Bromo-2-(trimethylsilyl)thiophene in Regiocontrolled Oligothiophene Synthesis
Introduction: The Pursuit of Precision in Organic Electronics
Oligothiophenes, well-defined conjugated molecules consisting of a specific number of thiophene rings, are of paramount importance in the field of organic electronics. They serve as fundamental components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Unlike their polymeric counterparts, oligothiophenes offer the significant advantage of being monodisperse, meaning they have a precisely defined chain length. This structural precision allows for a deeper understanding of structure-property relationships, which is crucial for the rational design of next-generation organic electronic materials.[2][3] The electronic and optical properties of oligothiophenes are highly dependent on their length, substitution pattern, and, critically, the regiochemical arrangement of the thiophene units. Head-to-tail (HT) coupling of substituted thiophenes is generally desired as it leads to more planar backbones, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.
The synthesis of regioregular, monodisperse oligothiophenes necessitates a strategic approach, often involving an iterative process of coupling reactions. In this context, 4-Bromo-2-(trimethylsilyl)thiophene has emerged as a highly valuable and versatile building block. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-2-(trimethylsilyl)thiophene in the synthesis of well-defined oligothiophenes. We will delve into the underlying principles of its application, provide detailed protocols for key cross-coupling reactions, and discuss the characterization of the resulting products.
The Strategic Advantage of 4-Bromo-2-(trimethylsilyl)thiophene
The utility of 4-Bromo-2-(trimethylsilyl)thiophene lies in the orthogonal reactivity of its two functional groups. The bromine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Kumada couplings. The trimethylsilyl (TMS) group at the 2-position, on the other hand, acts as a sterically bulky and chemically inert protecting group for the otherwise reactive α-position of the thiophene ring.[4] This protection is crucial for preventing unwanted side reactions and ensuring the regiocontrolled, iterative elongation of the oligothiophene chain.
The TMS group can be selectively removed under specific conditions that do not affect the rest of the molecule, revealing a reactive site for subsequent functionalization or coupling. This "protect-couple-deprotect-couple" strategy allows for the precise, step-wise construction of oligothiophenes of a desired length and sequence.
Synthetic Strategies and Protocols
The synthesis of oligothiophenes using 4-Bromo-2-(trimethylsilyl)thiophene as a building block typically involves an iterative sequence of a cross-coupling reaction followed by deprotection and subsequent functionalization for the next coupling step. Below, we detail the protocols for the most commonly employed cross-coupling reactions.
Stille Cross-Coupling: A Versatile and Tolerant Method
The Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide.[5] It is widely used due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[6][7]
Protocol 1: Stille Coupling of 4-Bromo-2-(trimethylsilyl)thiophene with 2-(Tributylstannyl)thiophene
This protocol describes the synthesis of a trimethylsilyl-protected bithiophene, a fundamental step in the iterative synthesis of longer oligomers.
Materials:
-
4-Bromo-2-(trimethylsilyl)thiophene
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq), 2-(Tributylstannyl)thiophene (1.1 eq), Pd₂(dba)₃ (2.5 mol%), and P(o-tol)₃ (10 mol%).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-Bromo-2-(trimethylsilyl)thiophene.
-
Degas the reaction mixture by bubbling with Argon or Nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours, which will result in the precipitation of tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane or heptane eluent to yield the desired 5'-(trimethylsilyl)-[2,4'-bithiophene].
Suzuki Cross-Coupling: A Practical and Environmentally Benign Approach
The Suzuki coupling involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide, catalyzed by a palladium complex.[8] It is a highly favored method due to the low toxicity of the boron-containing reagents and the ease of removal of byproducts.
Protocol 2: Suzuki Coupling of 4-Bromo-2-(trimethylsilyl)thiophene with Thiophene-2-boronic acid
This protocol outlines the synthesis of the same trimethylsilyl-protected bithiophene as in Protocol 1, but via the Suzuki coupling.
Materials:
-
4-Bromo-2-(trimethylsilyl)thiophene
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
A solvent system such as toluene/water, dioxane/water, or DMF
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0-3.0 eq).
-
Add a degassed solvent mixture, for example, toluene and water (4:1 v/v), to achieve a concentration of 0.1-0.2 M of the starting bromide.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 5'-(trimethylsilyl)-[2,4'-bithiophene].
Kumada Cross-Coupling: A Highly Reactive Option
The Kumada coupling utilizes a Grignard reagent as the organometallic component to couple with an organic halide, typically catalyzed by a nickel or palladium complex.[3] Due to the high reactivity of Grignard reagents, this method is very effective but has a lower tolerance for certain functional groups.[4]
Protocol 3: Kumada Coupling of 4-Bromo-2-(trimethylsilyl)thiophene with 2-Thienylmagnesium bromide
This protocol describes the formation of the silylated bithiophene via a Kumada coupling.
Materials:
-
4-Bromo-2-(trimethylsilyl)thiophene
-
2-Thienylmagnesium bromide (can be prepared in situ from 2-bromothiophene and magnesium turnings or purchased as a solution)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) or a similar palladium catalyst
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq) and Ni(dppp)Cl₂ (3-5 mol%).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-thienylmagnesium bromide (1.1-1.2 eq) in THF or diethyl ether via a dropping funnel or syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography on silica gel (eluting with hexanes) to afford 5'-(trimethylsilyl)-[2,4'-bithiophene].
| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Base/Additive | Advantages | Disadvantages |
| Stille | Pd₂(dba)₃ / P(o-tol)₃ | Organostannane | None | High functional group tolerance, stable reagents.[5][7] | Toxicity of tin compounds, difficult byproduct removal.[9] |
| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Boronic acid/ester | K₂CO₃, Cs₂CO₃, K₃PO₄ | Low toxicity of reagents, easy byproduct removal.[8] | Boronic acids can be unstable; base-sensitive substrates may be problematic.[10] |
| Kumada | Ni(dppp)Cl₂ | Grignard reagent | None | High reactivity, readily available Grignard reagents.[1] | Low functional group tolerance, requires strictly anhydrous conditions.[3][4] |
The Iterative Synthesis Workflow
The power of using 4-Bromo-2-(trimethylsilyl)thiophene lies in its application in an iterative synthetic workflow to build longer, well-defined oligothiophenes. This process is illustrated in the diagram below.
Caption: Iterative workflow for oligothiophene synthesis.
Step-by-Step Iterative Process:
-
Cross-Coupling: The iterative cycle begins with a cross-coupling reaction (Stille, Suzuki, or Kumada) between 4-Bromo-2-(trimethylsilyl)thiophene and another thiophene monomer (or an existing oligomer). This elongates the chain by one thiophene unit, with the TMS group still protecting the terminal α-position.
-
Deprotection of the TMS Group: The TMS group is then selectively removed. A common and effective method is the use of tetra-n-butylammonium fluoride (TBAF) in THF.[11] Alternatively, milder conditions such as potassium carbonate in methanol can be employed.[12] This deprotection step unmasks the reactive α-position of the newly formed oligomer.
-
Functionalization: The now free α-position is functionalized to prepare the oligomer for the next coupling step. Typically, this involves bromination using N-bromosuccinimide (NBS) in a solvent like THF or chloroform. This regenerates a bromo-terminated oligomer, ready to be coupled with another thiophene unit.
This cycle can be repeated to achieve the desired oligothiophene length.
Purification and Characterization of Oligothiophenes
The purification of oligothiophenes is crucial for achieving the high purity required for electronic applications. As the chain length increases, the solubility of the oligomers often decreases, which can make purification challenging.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying oligothiophenes, especially for shorter oligomers. Silica gel is typically used as the stationary phase with non-polar eluents like hexanes or toluene.
-
Recrystallization: For solid oligothiophenes, recrystallization from a suitable solvent (e.g., toluene, xylene, or chlorobenzene) can be a highly effective method for obtaining crystalline, high-purity material.
-
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain very high purity samples, reversed-phase HPLC can be employed.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure, regiochemistry, and purity of the synthesized oligothiophenes. The chemical shifts and coupling constants of the thiophene protons provide detailed information about the connectivity of the rings.
-
Mass Spectrometry (MS): Techniques such as GC-MS, Electrospray Ionization (ESI-MS), or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the molecular weight of the oligomers, thus verifying the chain length.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to probe the electronic properties of the oligothiophenes. The absorption and emission maxima provide information about the extent of π-conjugation, which typically increases (red-shifts) with increasing chain length.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the oligothiophenes, which are critical parameters for their application in electronic devices.
Conclusion
4-Bromo-2-(trimethylsilyl)thiophene is a strategically designed building block that enables the precise, regiocontrolled synthesis of well-defined oligothiophenes. The orthogonal reactivity of the bromo and trimethylsilyl groups allows for an iterative "protect-couple-deprotect-couple" approach, providing chemists with fine control over the final product's structure. By employing robust cross-coupling methodologies such as the Stille, Suzuki, and Kumada reactions, researchers can construct a wide array of oligothiophenes with tailored lengths and functionalities. The protocols and strategies outlined in this application note provide a comprehensive guide for the synthesis and characterization of these important materials, paving the way for advancements in the field of organic electronics.
References
- Briehn, C. A., Kirschbaum, T., & Bäuerle, P. (2000). Polymer-supported synthesis of regioregular head-to-tail-coupled Oligo(3-arylthiophene)s utilizing a traceless silyl linker. The Journal of Organic Chemistry, 65(2), 352–359.
- Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679.
- Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568.
- Spivey, A. C., Turner, D. J., Turner, M. L., & Yeates, S. (2002). A Novel “Double-Coupling” Strategy for Iterative Oligothiophene Synthesis Using Orthogonal Si/Ge Protection. Organic Letters, 4(11), 1899–1902.
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Kumada coupling. Retrieved from [Link]
-
Wikipedia. (2023). Trimethylsilyl group. Retrieved from [Link]
-
NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
- Khan, M. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Chérioux, F., et al. (2004). An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions. Journal of Sulfur Chemistry, 25(4-5), 325-336.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Hoffmann, R. W. (2000). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
- D'Amato, E. M., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 88(24), 17301–17315.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of California, Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]
Sources
- 1. Kumada Coupling [organic-chemistry.org]
- 2. omec.org.uk [omec.org.uk]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 12. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
Application Notes & Protocols: Strategic C-H Activation of 4-Bromo-2-(trimethylsilyl)thiophene for Advanced Synthetic Intermediates
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Bromo-2-(trimethylsilyl)thiophene in C-H activation reactions. Thiophene moieties are privileged scaffolds in pharmaceuticals and organic materials, and direct C-H functionalization offers a highly efficient route to novel derivatives.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the strategic role of each substituent, and provides a field-proven protocol for palladium-catalyzed C-H arylation. We explore how the interplay between the bromo and trimethylsilyl (TMS) groups allows for highly regioselective functionalization, creating a versatile platform for the synthesis of complex, multi-substituted heterocyclic compounds.
Introduction: The Strategic Value of Functionalized Thiophenes
Thiophene rings are foundational building blocks in medicinal chemistry and materials science, appearing in blockbuster drugs and high-performance organic electronics.[4][5] Their functionalization is therefore of paramount importance. Traditional cross-coupling methods, while powerful, necessitate pre-functionalization (e.g., halogenation or metalation) at every desired site of modification. Modern synthetic chemistry increasingly turns to direct C-H activation, a process that converts an inert C-H bond directly into a new C-C or C-heteroatom bond, thereby improving atom economy and streamlining synthetic routes.[6][7]
4-Bromo-2-(trimethylsilyl)thiophene is a uniquely valuable substrate for this purpose. It contains three key features:
-
An activatable C-H bond at the C5 position, which is sterically accessible and electronically poised for activation.
-
A trimethylsilyl (TMS) group at the C2 position, which serves as a bulky blocking group to sterically hinder activation at the adjacent C3 position and direct functionalization to the C5 position.[8][9]
-
A bromo group at the C4 position, which is a versatile handle for subsequent, orthogonal cross-coupling reactions.
This trifecta of functionalities allows for a programmed, sequential approach to building molecular complexity around the thiophene core.
Core Principles: Mechanistic Insights into Directed C-H Activation
The Palladium Catalytic Cycle
The direct arylation of thiophenes is most commonly achieved using a palladium catalyst, which typically operates via a Pd(II)/Pd(0) catalytic cycle.[10][11] While several mechanistic pathways have been proposed, the Concerted Metalation-Deprotonation (CMD) mechanism is widely supported for heteroaromatic C-H activation.[12]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Coordination: The thiophene substrate coordinates to the Pd(II) center.
-
C-H Activation (CMD): The C-H bond at the C5 position of the thiophene is cleaved with the assistance of a base or an anionic ligand (e.g., acetate or pivalate), forming a five-membered palladacycle intermediate. This is often the rate-determining and selectivity-determining step.[11][13]
-
Reductive Elimination: The newly formed C-C bond is created as the product is released from the palladium center, regenerating the active Pd(0) catalyst.
The Decisive Role of the Trimethylsilyl (TMS) Group
In this substrate, the TMS group is not merely a placeholder. It is a critical control element that dictates the regiochemical outcome of the C-H activation.
-
Steric Hindrance: The large molecular volume of the TMS group physically blocks the palladium catalyst from accessing the C-H bond at the C3 position.[14]
-
Directing Effect: The catalyst is therefore guided to the only other available and highly reactive C-H bond on the thiophene ring: the α-position (C5). This results in exceptionally high regioselectivity for C5-arylation.[8]
This directed approach avoids the formation of isomeric mixtures that often plague the functionalization of less-substituted thiophenes.[15]
Caption: Proposed Catalytic Cycle for C-H Arylation.
Application Protocol: Palladium-Catalyzed C5-Arylation
This protocol details a robust procedure for the direct C-H arylation of 4-Bromo-2-(trimethylsilyl)thiophene with various aryl bromides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-(trimethylsilyl)thiophene | >97% | Commercially Available | Store under inert gas.[16][17] |
| Aryl Bromide (Ar-Br) | >98% | Various | Substrate scope is generally broad. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Highly toxic; handle with care. | |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | >98% | Air-stable phosphine ligand precursor. | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Dry thoroughly before use. | |
| Pivalic Acid (PivOH) | >99% | Acts as a crucial co-catalyst/proton shuttle.[12] | |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Use dry, degassed solvent. | |
| Schlenk flask or reaction vial | - | - | Must be oven-dried. |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Nitrogen or Argon) | High Purity | - |
Experimental Workflow
Caption: Experimental Workflow for C-H Arylation.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. Standard Schlenk techniques should be employed.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(trimethylsilyl)thiophene (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times.
-
Solvent and Additive Addition: Through a septum, add anhydrous, degassed DMA (3-5 mL) and Pivalic Acid (0.3 mmol, 0.3 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-4-bromo-2-(trimethylsilyl)thiophene product.
Optimization and Scope
The reaction conditions can be tuned for different substrates. The following table provides a summary of typical findings from the literature.[6][8][12]
| Parameter | Variation | Effect on Yield/Selectivity |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings (e.g., 0.1-1%) are often possible but may require longer reaction times.[18] |
| Ligand | Phosphines (PCy₃, P(tBu)₃) vs. None | Phosphine ligands often improve catalyst stability and turnover, leading to higher yields. |
| Base | K₂CO₃, KOAc, Cs₂CO₃ | The choice of base can be critical; K₂CO₃ and KOAc are commonly effective. |
| Solvent | DMA, Toluene, Dioxane | Polar aprotic solvents like DMA often give superior results. |
| Temperature | 100 - 150 °C | Higher temperatures are generally required to facilitate C-H activation. |
| Aryl Bromide | Electron-rich & -poor | The reaction is generally tolerant of a wide range of functional groups on the aryl bromide. |
Strategic Application: A Gateway to Polysubstituted Thiophenes
The true power of this methodology lies in the synthetic potential of its product. The initial C-H arylation sets the stage for subsequent, selective functionalization at the C4 position, leveraging the bromo substituent.
Sequential Functionalization Strategy
-
Step 1: C5-Arylation (C-H Activation): As described in the protocol above, the C5 position is functionalized with high regioselectivity.
-
Step 2: C4-Functionalization (Cross-Coupling): The bromo group at C4 can now be used in a variety of classic palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, without disturbing the newly installed aryl group or the TMS group.
-
Step 3 (Optional): C2-Deprotection/Functionalization: The TMS group can be readily cleaved using a fluoride source (e.g., TBAF) or acid to reveal a C-H bond at the C2 position, which can then be subjected to another functionalization reaction.[14][19]
Caption: Sequential Functionalization Pathway.
Safety and Troubleshooting
-
Safety: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organic solvents are flammable. Pivalic acid is corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; Air/moisture contamination; Insufficient temperature. | Use fresh Pd(OAc)₂; Ensure rigorous inert atmosphere and dry reagents/solvent; Increase reaction temperature. |
| Poor Regioselectivity | - | This is uncommon for this substrate due to the strong directing effect of the TMS group. |
| Desilylation | Presence of protic sources or overly harsh conditions. | Ensure anhydrous conditions; consider a milder base or slightly lower temperature. |
| Formation of Biaryl Homocoupling | Catalyst decomposition or incorrect stoichiometry. | Ensure proper inert atmosphere; use a slight excess of the thiophene starting material. |
References
- Bunnage, M. E., & Fray, M. J. (2012). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
- Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. News-Medical.net.
-
Berteina-Raboin, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Lévesque, F., et al. (2010). Palladium-catalysed direct arylation of thiophenes tolerant to silyl groups. Chemical Communications. [Link]
-
OChem Inc. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery. OChem Inc. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]
-
Schmid, M. F., & Trauner, D. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. [Link]
-
PapersFlow. (n.d.). Synthesis of Functionalized Thiophenes: Research Guide & Papers. PapersFlow. [Link]
-
Mondal, A., & van Gemmeren, M. (2020). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]
-
Chen, X., et al. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition. [Link]
-
Li, Y., et al. (2014). Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. The Journal of Organic Chemistry. [Link]
-
Cini, E., et al. (2023). Direct Arylation of Thiophenes in Continuous Flow. ChemistrySelect. [Link]
-
Wang, H., et al. (2022). Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Diao, T., et al. (2017). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]
-
PubChem. (n.d.). 4-bromo-2-(trimethylsilyl)thiophene. PubChem. [Link]
-
ChemSrc. (n.d.). 4-Bromo-2-(trimethylsilyl)thiophene. ChemSrc. [Link]
-
Abdel-Aziz, M., & Kuniyasu, H. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. papersflow.ai [papersflow.ai]
- 6. mdpi.com [mdpi.com]
- 7. wjarr.com [wjarr.com]
- 8. Palladium-catalysed direct arylation of thiophenes tolerant to silyl groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unimore.it [iris.unimore.it]
- 13. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 15. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PubChemLite - 4-bromo-2-(trimethylsilyl)thiophene (C7H11BrSSi) [pubchemlite.lcsb.uni.lu]
- 17. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9 | Chemsrc [chemsrc.com]
- 18. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
Application Note: Strategic Activation and Utilization of Trimethylsilyl-Thiophenes in Hiyama Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Introduction: Beyond Stille and Suzuki for Thiophene Functionalization
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where biaryl and heteroaryl-aryl scaffolds are prevalent.[1][2] While the Nobel-winning Suzuki and Stille cross-coupling reactions are mainstays in this field, they are not without their challenges.[3] The Suzuki reaction relies on boronic acids, which can be unstable, while the Stille coupling employs organostannanes, whose high toxicity and difficult removal from products are significant drawbacks.[3]
The Hiyama cross-coupling reaction presents a compelling alternative, utilizing organosilanes that are generally non-toxic, stable, and easy to handle.[4][5] This application note provides an in-depth guide for researchers on the successful application of the Hiyama coupling, with a specific focus on a traditionally challenging substrate class: thiophenes bearing a trimethylsilyl (TMS) group. While trialkylsilyl groups are known for their low reactivity, this guide will elucidate the mechanistic principles and provide detailed protocols to overcome this inertia, enabling efficient C-C bond formation on the thiophene core.
The Mechanistic Imperative: Activating the Inert C–Si Bond
The efficacy of the Hiyama coupling hinges on a single, critical step: the transmetalation of the organic group from silicon to the palladium center. The inherent stability and low polarization of the carbon-silicon bond in a typical trimethylsilyl group render it inert to this process.[5] Activation is therefore not merely an optimization but a fundamental requirement.
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][6]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) complex.
-
Transmetalation: The activated organosilane transfers its organic group (in our case, the thienyl moiety) to the Pd(II) center, displacing the halide. This is the rate-determining step and the focus of our activation strategy.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][7]
To facilitate transmetalation, the organosilane must be converted into a hypervalent, pentacoordinate silicate species.[5][6][7] This is achieved by introducing an activating agent, typically a fluoride source or a strong base. The activator attacks the silicon atom, increasing its nucleophilicity and sufficiently polarizing the C–Si bond to allow for its cleavage and transfer to the palladium center.[4][7] While highly effective, fluoride ions can also cleave common silyl protecting groups (e.g., TBS, TIPS), necessitating the development of fluoride-free protocols for more complex syntheses.[7][8]
Detailed Protocols for Thiophene Activation
Success with TMS-thiophenes requires careful selection of the activation method. We present two robust protocols: a classic fluoride-mediated approach and a fluoride-free alternative suitable for sensitive substrates.
Protocol 1: Fluoride-Mediated Coupling of 2-(Trimethylsilyl)thiophene
This protocol is highly effective for substrates that do not contain fluoride-sensitive functional groups. Tetrabutylammonium fluoride (TBAF) is a common and potent activator.
Core Principle: TBAF attacks the silicon atom of 2-(trimethylsilyl)thiophene, generating a transient, highly reactive pentacoordinate silicate. This species readily engages in the transmetalation step with the Pd(II)-aryl complex.
Reagents and Equipment
| Item | Suggested Grade/Purity | Quantity (for 1 mmol scale) | Purpose |
| Aryl Bromide | >98% | 1.0 mmol, 1.0 equiv. | Electrophilic partner |
| 2-(Trimethylsilyl)thiophene | >97% | 1.2 mmol, 1.2 equiv. | Nucleophilic partner |
| Pd(OAc)₂ | 99.9% | 0.02 mmol, 2 mol% | Catalyst precursor |
| SPhos | >98% | 0.04 mmol, 4 mol% | Ligand for catalyst stabilization |
| TBAF | 1M solution in THF | 1.5 mmol, 1.5 equiv. | Fluoride activator |
| Anhydrous THF | DriSolv® or equivalent | 5 mL | Reaction solvent |
| Schlenk flask, Condenser | Oven-dried | N/A | Inert atmosphere reaction |
| Argon or Nitrogen Gas | High purity | N/A | Inert atmosphere |
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) followed by anhydrous THF (5 mL). Stir for 5 minutes to allow for catalyst pre-formation.
-
Silane Addition: Add 2-(trimethylsilyl)thiophene (1.2 equiv) via syringe.
-
Activation and Reaction: Add the TBAF solution (1.5 equiv, 1M in THF) dropwise over 1 minute. Attach a condenser and heat the reaction mixture in a pre-heated oil bath to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylthiophene.
Protocol 2: Fluoride-Free Coupling Using a Base Activator
This protocol is ideal for substrates with fluoride-labile protecting groups. It relies on a strong base, such as sodium hydroxide, often in an aqueous or microwave-assisted system to promote the formation of the active silicate.[1][9][10]
Core Principle: In the presence of water and a base like NaOH, the trimethylsilyl group can be hydrolyzed in situ to a silanol or siloxide, which can then form the reactive pentacoordinate species necessary for transmetalation without the use of fluoride ions.[1][11]
Reagents and Equipment
| Item | Suggested Grade/Purity | Quantity (for 1 mmol scale) | Purpose |
| Aryl Bromide/Chloride | >98% | 1.0 mmol, 1.0 equiv. | Electrophilic partner |
| 2-(Trimethylsilyl)thiophene | >97% | 1.5 mmol, 1.5 equiv. | Nucleophilic partner |
| Pd/C (10 wt. %) | Degussa type | 0.05 mmol, 5 mol% | Heterogeneous catalyst |
| Sodium Hydroxide | >98% | 3.0 mmol, 3.0 equiv. | Base activator |
| Toluene/Water | Reagent grade | 4 mL / 0.2 mL | Biphasic solvent system |
| Microwave Vial | N/A | N/A | Reaction vessel |
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(trimethylsilyl)thiophene (1.5 equiv), 10% Pd/C (5 mol%), and sodium hydroxide (3.0 equiv).
-
Solvent Addition: Add toluene (4 mL) and water (0.2 mL). The presence of a small amount of water is crucial for this method.[11]
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 110-130 °C for 15-60 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Substrate Scope and Expected Performance
The Hiyama coupling of TMS-thiophene is generally robust. The following table summarizes the expected performance with various aryl halides based on literature precedents for similar systems.[1][11]
| Entry | Aryl Halide | Activator System | Typical Yield (%) | Notes |
| 1 | 4-Bromoanisole | TBAF, Pd(OAc)₂/SPhos | 85-95% | Electron-donating groups are well-tolerated. |
| 2 | 4-Bromobenzonitrile | TBAF, Pd(OAc)₂/SPhos | 90-98% | Electron-withdrawing groups often accelerate the reaction. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | NaOH, Pd/C, MW | 80-90% | Fluoride-free method is effective for electron-poor systems. |
| 4 | 2-Bromopyridine | TBAF, Pd(OAc)₂/SPhos | 70-85% | Heteroaromatic halides are viable coupling partners.[1] |
| 5 | 4-Chloroanisole | NaOH, Pd/C, MW | 50-70% | Aryl chlorides are less reactive and may require higher temperatures or more active catalyst systems. |
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the silane. 2. Catalyst deactivation. 3. Insufficiently reactive aryl halide. | 1. Increase activator stoichiometry (e.g., to 2.0 equiv.). Ensure activator solution is fresh. For NaOH, ensure vigorous stirring. 2. Thoroughly degas all solvents. Use a more robust ligand (e.g., Buchwald-type biarylphosphines). 3. Switch from an aryl chloride to the corresponding bromide or iodide. |
| Protodesilylation | Presence of acidic protons or excessive water, especially under harsh heating. | Use rigorously dried solvents and reagents for the fluoride-mediated protocol. In the fluoride-free method, do not exceed the recommended amount of water.[11] |
| Aryl Halide Homocoupling | Reaction temperature is too high, or an incorrect palladium-to-ligand ratio is used. | Reduce the reaction temperature. Ensure a proper ligand-to-metal ratio (typically 2:1 for L₂Pd systems) to prevent the formation of highly reactive, ligand-less palladium species. |
Conclusion
While often overlooked due to their perceived low reactivity, trimethylsilyl-thiophenes are highly viable nucleophilic partners in Hiyama cross-coupling reactions. The key to unlocking their synthetic potential lies in a mechanistically informed approach to C–Si bond activation. By selecting an appropriate activation strategy—either a potent fluoride source for simple systems or a milder, fluoride-free base-promoted method for complex, sensitive substrates—researchers can reliably construct valuable 2-arylthiophene motifs. This methodology offers a safer, more environmentally benign alternative to traditional Stille couplings, making it an attractive tool for professionals in pharmaceutical and materials science discovery.
References
-
Hiyama Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Hiyama coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Shaheen, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5693. [Link]
-
Foubelo, F., & Nájera, C. (2018). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE Reader. [Link]
-
Cao, Z.-W., et al. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26(31), 6681–6686. [Link]
-
Hiyama Cross Coupling. (2014). Chem-Station Int. Ed.[Link]
-
Hiyama-Denmark Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Blakemore, D. C., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC. [Link]
-
Cao, Z.-W., et al. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26(31), 6681–6686. [Link]
-
Ghaffari, F., et al. (2020). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 3(3), 118-132. [Link]
-
Wang, D., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 895696. [Link]
-
Bi, C., & Georg, G. I. (2011). Palladium(II)-Catalyzed C-H Functionalization of Enaminones in the Hiyama Reaction. Organic Letters, 13(20), 5413–5415. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2004). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Organic Letters, 6(16), 2761–2763. [Link]
-
Singh, G., & Desta, M. B. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Medicinal Chemistry. [Link]
-
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
-
Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsilanolate-Promoted Sequential Hiyama Cross-Coupling. (2025). ChemRxiv. [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Srimani, D., et al. (2013). Microwave Assisted Fluoride-Free Hiyama Cross-Coupling Reaction Catalyzed by Pd(0)–PVP Nanoparticles. Catalysis Letters, 143(7), 649-656. [Link]
-
El-Remaily, M. A. A. A., & Mohamed, G. G. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. [Link]
-
Wang, Y., et al. (2017). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 53(56), 7935-7938. [Link]
-
Ooyama, Y., et al. (2022). Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. New Journal of Chemistry, 46(31), 14940-14952. [Link]
-
Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. (2025, January 25). YouTube. [Link]
Sources
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(trimethylsilyl)thiophene
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trimethylsilyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic outcomes.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of 4-Bromo-2-(trimethylsilyl)thiophene, providing detailed, actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A diminished yield is one of the most common hurdles in this synthesis. The root cause often lies in the incomplete lithiation of the starting material or degradation of the organolithium intermediate.
Question: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can be attributed to several factors, primarily related to the generation and stability of the key lithiated thiophene intermediate. Here’s a systematic approach to troubleshooting:
-
Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and atmospheric oxygen.[1] Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Reagent Quality: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. An inaccurate concentration will lead to incorrect stoichiometry and incomplete lithiation.
-
Reaction Temperature: The lithiation of 2,4-dibromothiophene is highly exothermic and must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[2] Maintaining this low temperature throughout the addition of n-BuLi and the subsequent quenching with chlorotrimethylsilane (TMS-Cl) is critical.
-
Addition Rate: A slow, dropwise addition of n-BuLi is essential to control the local temperature of the reaction mixture. A rapid addition can lead to localized warming, promoting unwanted side reactions.
Experimental Protocol: Optimized Synthesis of 4-Bromo-2-(trimethylsilyl)thiophene
-
Preparation: Under an argon atmosphere, dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Quenching: Add chlorotrimethylsilane (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their formation.
Question: I am observing significant amounts of 2,5-dibromo-3-(trimethylsilyl)thiophene and unreacted 2,4-dibromothiophene in my crude product. How can I minimize these impurities?
Answer: The formation of these specific side products points towards issues with the regioselectivity of the lithiation and the efficiency of the subsequent silylation.
-
Regioselectivity of Lithiation: The C-H bond at the 5-position of 2,4-dibromothiophene is also acidic and can be deprotonated by n-BuLi, leading to the formation of 2,4-dibromo-5-lithiothiophene. This intermediate can then be silylated to form 2,4-dibromo-5-(trimethylsilyl)thiophene. To favor lithiation at the 2-position, which is more acidic due to the inductive effect of the adjacent sulfur atom, precise temperature control and slow addition of n-BuLi are paramount.
-
Lithium-Halogen Exchange: While proton-lithium exchange is the desired pathway, lithium-halogen exchange can also occur, particularly with stronger organolithium bases like tert-butyllithium (t-BuLi) or if the temperature is not sufficiently low.[2] This can lead to a mixture of lithiated species and subsequently a mixture of silylated products. Using n-BuLi at -78 °C generally favors the desired deprotonation.
-
Incomplete Reaction: The presence of unreacted 2,4-dibromothiophene indicates either insufficient n-BuLi was used (necessitating titration) or the reaction time was too short.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting low yields and impurities.
Issue 3: Difficult Purification
Separating the desired product from closely related impurities can be challenging.
Question: I am having difficulty separating 4-Bromo-2-(trimethylsilyl)thiophene from the starting material and other brominated thiophene byproducts. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining the desired product in high purity.
-
Vacuum Distillation: For larger scale reactions, vacuum distillation is often the most efficient method. The boiling points of the components are typically different enough to allow for good separation.
-
Column Chromatography: For smaller scales or when high purity is essential, column chromatography on silica gel is recommended. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, will effectively separate the non-polar silylated product from the more polar starting material and other impurities.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 4-Bromo-2-(trimethylsilyl)thiophene.
1. Why is n-butyllithium typically used for this reaction instead of other organolithium reagents like sec-BuLi or t-BuLi?
n-Butyllithium strikes a good balance between basicity and nucleophilicity for this specific transformation.[3] While sec-BuLi and t-BuLi are stronger bases, they can be less selective and may promote more side reactions like lithium-halogen exchange.[2] LDA (lithium diisopropylamide) is generally not basic enough to efficiently deprotonate the thiophene ring in this context.[2]
2. What is the role of THF as a solvent in this reaction?
Tetrahydrofuran (THF) is a polar aprotic solvent that is crucial for several reasons. It effectively dissolves the starting material and the organolithium reagent. More importantly, THF coordinates with the lithium ions, breaking down the aggregates in which n-BuLi typically exists.[4][5] This deaggregation increases the reactivity of the organolithium species.[6]
3. Can I use an alternative silylating agent instead of TMS-Cl?
Yes, other silyl chlorides can be used, which may be advantageous if the trimethylsilyl (TMS) group is found to be too labile in subsequent reaction steps.[7][8] Reagents like triethylsilyl chloride (TES-Cl) or tert-butyldimethylsilyl chloride (TBS-Cl) will afford the corresponding silylated thiophenes. However, the reaction conditions may need to be adjusted, and the increased steric bulk of these groups could affect the reaction rate.
4. How can I confirm the successful formation of the desired product?
The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the trimethylsilyl group and the protons on the thiophene ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and help to identify any impurities.
5. What are the key safety precautions for this reaction?
-
Pyrophoric Reagents: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air.[1] They must be handled under an inert atmosphere using proper syringe techniques.[9]
-
Cryogenic Temperatures: Working with a dry ice/acetone bath requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Quenching: The reaction should be quenched slowly and carefully at low temperatures to control the exothermic reaction with the quenching agent.
III. Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2,4-Dibromothiophene | Precursor for regioselective lithiation. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Optimal balance of reactivity and selectivity. |
| Silylating Agent | Chlorotrimethylsilane (TMS-Cl) | Efficiently quenches the lithiated intermediate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes reagents and enhances n-BuLi reactivity. |
| Reaction Temperature | -78 °C | Minimizes side reactions and intermediate decomposition. |
| Stoichiometry | ~1.05 eq n-BuLi, ~1.1 eq TMS-Cl | Slight excess ensures complete reaction. |
IV. Reaction Mechanism
The synthesis proceeds through a deprotonation-silylation mechanism.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. advancedengineeringscience.com [advancedengineeringscience.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. tuodaindus.com [tuodaindus.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-(trimethylsilyl)thiophene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with silylated thiophene building blocks. Specifically, we will address the common challenges associated with the purification of 4-Bromo-2-(trimethylsilyl)thiophene from its regioisomeric impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Bromo-2-(trimethylsilyl)thiophene.
Q1: My initial flash column chromatography using a standard Hexane/Ethyl Acetate solvent system is giving poor separation of isomers. What am I doing wrong?
A1: This is a very common issue. Regioisomers of 4-Bromo-2-(trimethylsilyl)thiophene, such as 3-Bromo-2-(trimethylsilyl)thiophene or 5-Bromo-2-(trimethylsilyl)thiophene, often have very similar polarities, making them difficult to separate with conventional polar/non-polar solvent systems.
Root Cause Analysis: The trimethylsilyl (TMS) group and the bromine atom do not impart significantly different polarities to the thiophene ring. As a result, the isomers exhibit nearly identical retention factors (Rƒ) on silica gel when using eluents like Hexane/Ethyl Acetate, where separation is primarily driven by polarity differences.
Recommended Solutions:
-
Switch to a Non-Polar Solvent System: The most effective strategy is to use a mobile phase consisting of only non-polar solvents. Separation in this case relies on subtle differences in van der Waals interactions between the isomers and the stationary phase.
-
Use Neutralized Silica Gel: Thiophene compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or peak tailing. Using silica gel that has been neutralized (e.g., by washing with a triethylamine solution) can improve peak shape and resolution.[4][5]
-
Optimize Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Decrease Particle Size: Using silica gel with a smaller particle size can enhance resolution.
-
Reduce Loading: Overloading the column is a common cause of poor separation. For difficult separations, reduce the amount of crude product to 1-2% of the silica gel mass.
-
| Purification Method | Pros | Cons | Best For |
| Flash Chromatography (Hexanes) | Fast, widely available, good for removing non-isomeric impurities.[6] | May not fully resolve very close-eluting isomers. | Initial cleanup and separation of isomers with even minor Rƒ differences. |
| Fractional Distillation (Vacuum) | Excellent for large-scale purification, separates based on boiling point differences.[7] | Requires thermally stable compounds; isomers may have very close boiling points. | Gram-scale or larger purification if isomers have a sufficient boiling point differential. |
| Recrystallization | Can yield very high purity material, cost-effective.[8][9] | Compound must be a solid at room temperature; requires finding a suitable solvent system.[10] | Final polishing step if a suitable solvent can be found to selectively crystallize the desired isomer. |
Q2: My TLC shows only one spot, but the ¹H NMR spectrum clearly indicates a mixture of regioisomers. How can I resolve this?
A2: This is a classic example of the limitations of Thin-Layer Chromatography (TLC) for resolving certain isomers. Co-elution on a TLC plate is common for compounds with nearly identical Rƒ values.[11][12]
Expert Insight: Never rely solely on TLC for purity assessment of regioisomers. Spectroscopic methods are essential for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing isomers based on subtle differences in chemical shifts and proton-proton coupling constants.[13][14][15]
Troubleshooting Workflow:
Caption: Troubleshooting co-eluting isomers.
Recommended Analytical Techniques for Isomer Identification:
-
¹H NMR Spectroscopy: This is your primary tool. The protons on the thiophene ring will have distinct chemical shifts and coupling constants (J-values) depending on their relative positions to the bromo and TMS substituents. For 4-Bromo-2-(trimethylsilyl)thiophene, you expect to see two doublets in the aromatic region. The coupling constant will be characteristic of a J(H3,H5) meta-coupling, which is typically smaller than ortho- or para-couplings in other aromatic systems.[16]
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is excellent for separating volatile isomers. The regioisomers will likely have slightly different retention times on the GC column, and the mass spectrometer will confirm they share the same molecular weight.[17][18]
Q3: I believe I have a thermally stable product. Can I use distillation instead of chromatography?
A3: Yes, fractional distillation under reduced pressure is a viable and often preferred method for larger-scale purification of thermally stable, liquid compounds, provided the regioisomers have a sufficient difference in boiling points.[19][20]
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux column. Ensure all glassware is dry and the system is capable of maintaining a stable vacuum.
-
Crude Material: Place the crude isomeric mixture in the distillation flask with a magnetic stir bar.
-
Vacuum: Slowly apply vacuum to the desired pressure (e.g., 0.1-1 mbar) to avoid bumping.[7]
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect fractions based on boiling point. Isomers will distill at slightly different temperatures. It is crucial to collect several small fractions and analyze each by NMR or GC-MS to determine their composition.
-
Combine Fractions: Combine the fractions that contain the desired isomer in high purity (>98%).
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities in a synthesis of 4-Bromo-2-(trimethylsilyl)thiophene?
A1: The identity of the major regioisomeric byproduct depends on the synthetic route. The two most common routes are:
-
Bromination of 2-(trimethylsilyl)thiophene: The TMS group is an ortho-, para-director. In the thiophene ring system, this corresponds to the 5- and 3-positions. Bromination with reagents like N-Bromosuccinimide (NBS) is often highly regioselective but can produce small amounts of the 5-Bromo-2-(trimethylsilyl)thiophene isomer.[2][3]
-
Lithiation/Silylation of 3,4-dibromothiophene: This route involves selective metal-halogen exchange followed by quenching with a silylating agent. Incomplete selectivity can lead to the formation of 3-Bromo-2-(trimethylsilyl)thiophene .
The most common and challenging impurity to separate is typically the isomer resulting from reaction at the adjacent position on the ring.
Q2: How can I use ¹H NMR to definitively distinguish 4-Bromo-2-(trimethylsilyl)thiophene from its isomers?
A2: The key lies in the coupling constants (J-values) and chemical shifts of the thiophene ring protons.
Caption: Expected ¹H NMR patterns for thiophene isomers.
-
4-Bromo-2-(trimethylsilyl)thiophene (Target): You will observe two protons (H-3 and H-5). They are meta to each other. This results in two doublets with a small coupling constant, typically J ≈ 1.5-2.0 Hz .
-
5-Bromo-2-(trimethylsilyl)thiophene (Isomer): You will observe two protons (H-3 and H-4). They are ortho to each other. This results in two doublets with a larger coupling constant, typically J ≈ 3.5-4.0 Hz .
This difference in coupling constants is a definitive way to assign the correct structure.[13][16] Two-dimensional NMR techniques like COSY can further confirm these assignments by showing which protons are coupled to each other.[14]
Q3: Are there any special handling or storage precautions for 4-Bromo-2-(trimethylsilyl)thiophene?
A3: Yes. Like many organohalogen and thiophene-based compounds, proper handling is crucial.
-
Toxicity and Irritation: The compound is harmful if swallowed and causes skin and eye irritation.[21] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lachrymator: Many brominated thiophenes are lachrymatory (tear-inducing).[20] Avoid inhaling vapors.
-
Stability and Storage: While relatively stable, it is good practice to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container and keep it in a cool, dark place to prevent slow decomposition over time. Some related compounds are stored over calcium carbonate to neutralize any acid that may form and catalyze decomposition.[20]
References
-
ResearchGate. ¹H NMR spectra showing regioselective substitutions on thiophene. Available at: [Link]
- Google Patents.WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
-
AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
PMC. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available at: [Link]
-
AperTO. Improved Synthesis of... Available at: [Link]
- Google Patents.KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
PubChem. 4-bromo-2-(trimethylsilyl)thiophene. Available at: [Link]
-
Reddit. How to separate these regioisomers? Available at: [Link]
-
University of California, Irvine. Recrystallization. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
-
Reddit. Separating Regioisomers using Preparative TLC. Available at: [Link]
-
YouTube. Recrystallization. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available at: [Link]
-
PrepChem. Synthesis of 4-trimethylsilylethynyl bromo benzene. Available at: [Link]
-
Organic Syntheses. 3-thenyl bromide. Available at: [Link]
-
Semantic Scholar. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A. Available at: [Link]
-
ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]
-
Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available at: [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. news-medical.net [news-medical.net]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scirp.org [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. fluorochem.co.uk [fluorochem.co.uk]
Optimizing catalyst selection for coupling 4-bromo-2-TMS-thiophene
This guide is designed as a specialized technical support resource for researchers working with 4-bromo-2-(trimethylsilyl)thiophene . This substrate presents a classic "chemoselectivity vs. stability" conflict: you must activate the C-Br bond for coupling while preventing the base-mediated cleavage (protodesilylation) of the C-Si bond.
Status: Operational | Tier: L3 Senior Support Subject: Optimization of Catalyst & Conditions to Prevent Protodesilylation
The Substrate Challenge: "The Diva Molecule"
Before selecting a catalyst, you must understand the failure modes of your substrate. 4-bromo-2-(trimethylsilyl)thiophene is not just an aryl bromide; it is a masked nucleophile sensitive to basic conditions.
-
The Reaction Site (C4-Br): Electron-rich thiophene rings undergo Oxidative Addition (OA) slower than electron-deficient arenes (e.g., 4-bromo-nitrobenzene). You need an electron-rich ligand to facilitate this.
-
The Danger Zone (C2-TMS): The C2 position of thiophene is naturally acidic (
). The TMS group stabilizes the C2 anion, making the C-Si bond susceptible to nucleophilic attack by bases (hydroxides, alkoxides) or fluorides, leading to protodesilylation (loss of TMS).
Decision Matrix: Catalyst & Ligand Selection[1][2][3][4][5][6]
Do not use a "generic" screening kit. The choice depends entirely on the coupling partner (C-C vs. C-N bond formation).
Workflow Visualization
The following diagram outlines the logic for catalyst selection based on your coupling type.
Caption: Logic flow for selecting the optimal catalyst/ligand system based on coupling type and substrate sensitivity.
Protocol Optimization (The "How-To")
A. Suzuki-Miyaura Coupling (C-C Bond)
The Issue: Hydroxide bases (NaOH, KOH) often used in Suzuki couplings will attack the Silicon center, causing the TMS group to fall off (generating 3-bromothiophene derivatives).
The Fix: Use Potassium Phosphate (
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂ · DCM (5 mol%) | The large bite angle of dppf promotes reductive elimination. It is extremely robust against sulfur poisoning from the thiophene ring. |
| Alt. Catalyst | XPhos Pd G3 | Use if the boronic acid is sterically hindered. The precatalyst (G3) ensures rapid activation without reducing agents. |
| Base | Mild base. Avoids the high pH spikes associated with hydroxides. | |
| Solvent | 1,4-Dioxane / Water (10:1) | A small amount of water is required for the Suzuki mechanism, but limit it to prevent hydrolysis. |
| Temp | 60–80 °C | Do not reflux at >100 °C unless necessary; thermal stress promotes desilylation. |
B. Buchwald-Hartwig Amination (C-N Bond)
The Issue: Strong alkoxide bases (NaOtBu) are standard for Buchwald but can cleave TMS groups. The Fix: Use Generation 3 (G3) Precatalysts which allow the use of weaker bases like Carbonates.
| Component | Recommendation | Technical Rationale |
| Ligand | BrettPhos (Primary amines) RuPhos (Secondary amines) | These bulky, electron-rich ligands facilitate Oxidative Addition into the electron-rich thiophene ring. |
| Source | Pd G3 Precatalysts | Ensures 1:1 L:Pd ratio and immediate activation at lower temperatures. |
| Base | Weaker than NaOtBu. Requires a highly active catalyst (like BrettPhos) to work effectively. | |
| Solvent | t-Amyl Alcohol or Toluene | Anhydrous conditions are preferred to protect the TMS group. |
Troubleshooting Guide & FAQs
Scenario 1: "My TMS group disappeared!"
Diagnosis: Protodesilylation. Mechanism: A nucleophile (Base/Water) attacked the Silicon atom. The thiophene ring acted as a leaving group. Immediate Fixes:
-
Switch Base: If using
or , switch to or . -
Remove Water: Switch to anhydrous conditions. For Suzuki, use anhydrous THF and add exactly 2.0 equiv of water manually, or use a boronic ester (pinacol) which requires less water than boronic acid.
-
Lower Temperature: Decrease reaction temperature by 10–20 °C.
Scenario 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning or Deactivation. Mechanism: The sulfur atom in the thiophene ring can coordinate to Pd, forming an inactive "Pd-S" resting state, effectively poisoning the catalyst. Immediate Fixes:
-
Increase Catalyst Loading: Bump from 5 mol% to 10 mol%.
-
Switch Ligand: Move to XPhos or SPhos . These biaryl phosphine ligands are extremely bulky and prevent the sulfur atom from binding to the Palladium center.
Scenario 3: "I see a lot of homocoupling (Thiophene-Thiophene)."
Diagnosis: Oxidative Homocoupling. Mechanism: Presence of Oxygen in the system allows the catalyst to couple two organometallic species together. Immediate Fixes:
-
Degas Rigorously: Do not just sparge with Nitrogen. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent.
-
Add Reductant: In rare cases, adding a trace of hydroquinone can scavenge radicals, though this is a last resort.
Mechanism of Failure: The Protodesilylation Trap
Understanding why the TMS group leaves is key to preventing it.
Caption: Mechanism of base-mediated protodesilylation. Nucleophiles attack the Silicon, expelling the thiophene anion.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text on base selection and mechanism.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
- Source for BrettPhos/RuPhos selection in heteroaryl couplings.
-
BenchChem Technical Reports. (2025). Catalyst Selection for Cross-Coupling Reactions of Bromothiophenes. Link
- General protocols for thiophene handling and catalyst poisoning mitig
-
Denmark, S. E., & Ober, M. H. (2004).[1] Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Advanced Synthesis & Catalysis, 346, 1703–1715.[1] Link
- Insights into the stability of C-Si bonds under cross-coupling conditions.
Sources
Technical Support Center: Navigating the Lithium-Halogen Exchange in Silylated Bromothiophenes
Welcome to the technical support center for troubleshooting lithium-halogen exchange reactions, with a specialized focus on silylated bromothiophene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful transformations in their synthetic endeavors. Here, we move beyond simple protocols to dissect the underlying principles, anticipate common pitfalls, and provide robust, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the lithium-halogen exchange reaction so sensitive to temperature?
A1: The lithium-halogen exchange is an incredibly fast, often diffusion-controlled, exothermic reaction.[1][2] Strict temperature control, typically between -78°C and -100°C, is critical for several reasons.[3] Firstly, it ensures the stability of the resulting thienyllithium intermediate, preventing decomposition or unwanted side reactions. Secondly, many organolithium reagents, especially t-BuLi, can react with common ethereal solvents like THF at higher temperatures.[4] Lastly, low temperatures suppress side reactions such as the deprotonation of acidic protons on the thiophene ring or the silyl protecting group.[5]
Q2: I'm seeing a significant amount of my starting material remaining. What's the likely cause?
A2: Unreacted starting material often points to an issue with the organolithium reagent. This could be due to inaccurate titration, degradation of the reagent from improper storage, or accidental quenching by residual moisture or atmospheric oxygen in the reaction setup. It is crucial to use freshly titrated organolithium solutions and ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[6]
Q3: What is the role of the silyl protecting group in this reaction?
A3: Silyl groups, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), are employed to protect acidic protons, direct lithiation, or modify the electronic properties of the thiophene ring.[7][8] However, they can also influence the reactivity. The bulky nature of some silyl groups can sterically hinder the approach of the organolithium reagent, potentially slowing down the exchange rate.[7] Conversely, the silicon atom's vacant d-orbitals can interact with the lithium cation, influencing the reaction's regioselectivity.[9]
Q4: Should I use n-BuLi or t-BuLi for my lithium-halogen exchange?
A4: The choice between n-BuLi and t-BuLi is critical and depends on the substrate and desired outcome. t-BuLi is a stronger base and generally more reactive in lithium-halogen exchange.[10][11] Its bulkiness can also enhance regioselectivity.[10] For hindered bromothiophenes or when faster exchange rates are needed at very low temperatures, t-BuLi is often the superior choice. n-BuLi is less basic and can sometimes act as a nucleophile, leading to undesired side products.[12] However, for less sterically demanding substrates, n-BuLi can be effective and is less prone to reacting with the solvent.[5]
Q5: My reaction is turning a dark color, and the yield is low. What could be happening?
A5: A dark coloration often indicates decomposition or polymerization pathways. This can be triggered by elevated temperatures, the presence of oxygen, or certain impurities. The thienyllithium intermediate, if not generated and consumed at low temperatures, can be unstable and lead to a cascade of side reactions.[13] Ensure your solvent is freshly distilled and degassed, and maintain strict temperature control throughout the addition and reaction time.
Troubleshooting Guides
Issue 1: Incomplete Conversion and/or Low Yield
This is one of the most common issues encountered. The troubleshooting process can be visualized as follows:
Troubleshooting Decision Tree for Low Yield.
Detailed Analysis and Solutions:
-
Organolithium Reagent Integrity:
-
Causality: Organolithium reagents are highly reactive and will be consumed by any protic source (water) or oxygen.[14][15] Their concentration can decrease over time, even with proper storage.
-
Solution: Always titrate your organolithium solution before use. A common method is the double titration with diphenylacetic acid.[4] Use a fresh bottle if the reagent is old or has been handled improperly. Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of an inert gas like argon.
-
-
Reaction Conditions:
-
Causality: The rate of lithium-halogen exchange is highly dependent on temperature and solvent.[16] Ethereal solvents like THF are crucial as they solvate the lithium cation, breaking down the butyllithium aggregates and increasing reactivity.[17][18][19] However, at temperatures above -60°C, butyllithium can deprotonate THF, leading to side reactions.[4]
-
Solution: Maintain a temperature of -78°C (dry ice/acetone bath) or lower. For particularly sensitive substrates, a -100°C bath (liquid N₂/ethanol) may be necessary.[3] Use freshly distilled, anhydrous THF. The addition of the organolithium reagent should be slow and dropwise to control the exotherm.
-
| Parameter | Recommendation | Rationale |
| Temperature | -78°C to -100°C | Minimizes side reactions and stabilizes the lithiated intermediate.[3] |
| Solvent | Anhydrous THF | Effectively solvates the lithium cation, enhancing reactivity.[18][19] |
| Reagent Addition | Slow, dropwise | Controls the reaction exotherm and prevents localized heating.[20] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents quenching of the organolithium reagent by O₂ or H₂O.[14] |
Table 1: Key Parameters for Successful Lithiation.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your NMR or LC-MS can be perplexing. Understanding the common side reactions is key to their prevention.
Common Reaction Pathways in Lithiation.
-
Protonated Starting Material (Thiophene):
-
Causality: If the thienyllithium intermediate encounters a proton source before the electrophile, it will be quenched back to the protonated (debrominated) thiophene. This can happen if the electrophile is not reactive enough or if there is residual moisture.
-
Solution: Ensure your electrophile is pure and reactive. Add the electrophile rapidly to the freshly formed thienyllithium solution at low temperature.
-
-
Butylated Thiophene:
-
Causality: This is more common with n-BuLi, which can act as a nucleophile and attack the thiophene ring, displacing the bromine.[10] This is a form of coupling reaction.
-
Solution: If butylation is a significant issue, switch to the more sterically hindered t-BuLi, which is a poorer nucleophile.[12] Using two equivalents of t-BuLi can also be beneficial; the first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct to form the unreactive isobutylene.[10]
-
-
Desilylation:
-
Causality: Silyl ethers can be cleaved by strong nucleophiles or during aqueous workup, especially under acidic conditions.[8][21]
-
Solution: Use a robust silyl protecting group like TBDPS if lability is an issue. During workup, quench the reaction at low temperature with a non-aqueous reagent like saturated ammonium chloride solution, and avoid strong acids.
-
Experimental Protocols
Protocol 1: General Procedure for Lithium-Halogen Exchange
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the silylated bromothiophene (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add freshly titrated t-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75°C.
-
Stir the reaction mixture at -78°C for 30-60 minutes. The solution may change color, indicating the formation of the thienyllithium species.[22]
-
At -78°C, add the desired electrophile (1.2 eq) either neat or as a solution in anhydrous THF.
-
Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature overnight.
Protocol 2: Reaction Quenching and Workup
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This can be exothermic.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: For sensitive substrates, quenching at -78°C with a pre-cooled solution of the quenching agent is recommended to minimize decomposition.[23] A non-aqueous quench using isopropanol followed by methanol can also be employed for highly reactive organometallics.[24]
References
-
Troubles with Lithium-Halogen exchange reaction. (2019). Sciencemadness Discussion Board. [Link]
-
Organolithium reagent. (n.d.). Wikipedia. [Link]
-
Teixidor, F., Viñas, C., Sillanpää, R., & Kivekäs, R. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Dalton transactions (Cambridge, England : 2003), 41(20), 6243–6250. [Link]
-
Why is THF a more favourable solvent in organometallic chemistry? (n.d.). Chemistry Stack Exchange. [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54823. [Link]
-
Stanetty, P., & Mihovilovic, M. D. (2000). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of organic chemistry, 65(18), 5845–5848. [Link]
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
-
Bailey, W. F., & Patricia, J. J. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organic Process Research & Development (Vol. 12, Issue 3, pp. 429–434). American Chemical Society (ACS). [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014). ResearchGate. [Link]
-
n-Butyllithium. (n.d.). Wikipedia. [Link]
-
Explain why tetrahydrofuran can solvate a positively charged spec... (n.d.). Pearson. [Link]
-
Why do we use t-BuLi instead of sec-BuLi and n-BuLi? (n.d.). Reddit. [Link]
-
nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021). Chemistry Stack Exchange. [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. [Link]
-
Gürbüz, A., Kartal, C., & Gürbüz, E. (2023). A machine learning workflow for the optimization of a lithium–halogen exchange reaction in flow. Reaction Chemistry & Engineering, 8(12), 3015–3025. [Link]
-
Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Bols, M., & Pedersen, C. M. (2018). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 14, 2856–2867. [Link]
-
Webb, D., Jamison, T. F., & McQuade, D. T. (2012). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Organic process research & development, 16(11), 1851–1854. [Link]
-
Li Halogen Exchange? (2021). Reddit. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Open Access Journals. [Link]
-
Bailey, W. F., & Punzalan, E. R. (1990). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. The Journal of Organic Chemistry, 55(18), 5404–5406. [Link]
-
Kumar, R., & Sharma, R. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC advances, 10(7), 4051–4075. [Link]
- Bailey, W. F., & Longstaff, S. C. (2008). Optimization of Organolithium Reactions. Aldrichimica Acta, 41(3), 89–96.
-
Silyl Groups. (n.d.). Gelest Technical Library. [Link]
-
Organolithium reagent. (n.d.). Chemeurope.com. [Link]
-
Gronowitz, S., & Dahlgren, T. (1971). Thienothiophenes. Part 2. Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 12, 1220. [Link]
-
Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions.[Link]
-
The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group. [Link]
-
lithium halogen exchange #1 revised. (n.d.). [Link]
-
organolithium reagents 1. (n.d.). [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). Chemistry Stack Exchange. [Link]
-
Zhang, Y., et al. (2022). The Synthesis of a Covalent Organic Framework from Thiophene Armed Triazine and EDOT and Its Application as Anode Material in Lithium-Ion Battery. Molecules (Basel, Switzerland), 27(21), 7244. [Link]
-
Sure, A. A., et al. (2022). Elucidating Gas Reduction Effects of Organosilicon Additives in Lithium-Ion Batteries. Journal of the American Chemical Society, 144(41), 18979–18991. [Link]
-
Chapter 11 – Organometallics, Part 1 of 5: Grignard and organolithium reactions. (2015). YouTube. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Silyl Protective Groups. (2014). Chem-Station Int. Ed. [Link]
-
Silyl ether. (n.d.). Wikipedia. [Link]
-
Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 14. resources.saylor.org [resources.saylor.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 19. Explain why tetrahydrofuran can solvate a positively charged spec... | Study Prep in Pearson+ [pearson.com]
- 20. researchgate.net [researchgate.net]
- 21. Silyl ether - Wikipedia [en.wikipedia.org]
- 22. Thiophene - Wikipedia [en.wikipedia.org]
- 23. reddit.com [reddit.com]
- 24. epfl.ch [epfl.ch]
Stability of 4-Bromo-2-(trimethylsilyl)thiophene in acidic workup conditions
Technical Support Center: Stability of 4-Bromo-2-(trimethylsilyl)thiophene
Welcome to the technical support center for researchers and chemists working with silylated thiophene derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Bromo-2-(trimethylsilyl)thiophene, particularly during acidic workup procedures. Our goal is to equip you with the mechanistic understanding and practical protocols needed to prevent unintended desilylation and ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling of 4-Bromo-2-(trimethylsilyl)thiophene.
Q1: I am observing the loss of the trimethylsilyl (TMS) group from 4-Bromo-2-(trimethylsilyl)thiophene during my reaction workup. Why is this happening?
A: The cleavage of the carbon-silicon (C-Si) bond you are observing is a classic chemical reaction known as protodesilylation (or protiodesilylation). This is a type of electrophilic aromatic substitution where a proton (H⁺) from your acidic workup solution acts as the electrophile, attacking the thiophene ring and replacing the trimethylsilyl (-SiMe₃) group.[1][2] The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles like protons.[3][4][5] The C-Si bond is particularly labile under acidic conditions, making this an unfortunately common side reaction if the workup is not carefully controlled.
Q2: How can I definitively confirm that protodesilylation is the cause of my low yield or impure product?
A: You can confirm the loss of the TMS group through standard analytical techniques. The most direct methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Look for the disappearance of the characteristic singlet peak for the nine protons of the trimethylsilyl group, which typically appears far upfield around 0.3 ppm. Concurrently, you will see a new signal appear in the aromatic region of the spectrum, corresponding to the new proton at the 2-position of the resulting 4-bromothiophene.
-
Mass Spectrometry (MS): Analyze the mass spectrum of your product mixture. You will observe a molecular ion peak corresponding to the mass of 4-bromothiophene instead of, or in addition to, the expected mass of 4-Bromo-2-(trimethylsilyl)thiophene.
For a clear comparison, please refer to the data table in Section 4 .
Q3: Are certain acidic conditions more likely to cause this unwanted TMS cleavage?
A: Absolutely. The rate of protodesilylation is highly dependent on the strength of the acid used and the reaction conditions.
-
Strong Acids: Workups involving strong mineral acids like dilute hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or even moderately strong organic acids like trifluoroacetic acid (TFA), will rapidly cleave the TMS group.[6]
-
Weak Acids: Weaker acids, such as acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl), are much less likely to cause significant desilylation, especially when used at low temperatures.[6][7]
-
Temperature: The reaction is kinetically controlled, meaning higher temperatures will significantly accelerate the rate of TMS cleavage. Performing acidic workups at elevated temperatures is highly discouraged.
-
Solvent: Protic solvents like methanol or ethanol can facilitate proton transfer and may increase the rate of desilylation when an acid is present.[8]
Section 2: Troubleshooting Guide: Preventing Unwanted Protodesilylation
If you have confirmed that protodesilylation is occurring, the following diagnostic workflow and preventative protocols will help you mitigate the issue.
Diagnostic Workflow
Use this decision tree to diagnose and select the appropriate corrective action for your experiment.
Caption: Troubleshooting workflow for diagnosing and addressing TMS cleavage.
Recommended Experimental Protocols
Here are three field-proven protocols designed to preserve the TMS group during workup.
Protocol A: Mild Acidic Workup with Saturated Ammonium Chloride
This is the recommended first-line approach when a mildly acidic quench is required (e.g., to neutralize organometallic reagents).
-
Cool the completed reaction mixture to 0 °C using an ice-water bath.
-
Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until the reaction is fully quenched.
-
Proceed with the extraction using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Causality: Saturated NH₄Cl provides a buffered, weakly acidic environment (pH ≈ 4.5–5.5) that is sufficient to protonate and quench many reactive anionic species without being acidic enough to promote significant protodesilylation.[7][9]
Protocol B: Non-Acidic (Neutral) Workup
This protocol is ideal when the reaction does not require an acidic quench.
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of deionized water or brine.
-
Extract the aqueous mixture with an appropriate organic solvent (2-3 times).
-
Combine the organic layers. If necessary, wash with brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Causality: By completely avoiding an acidic environment, the primary driver for protodesilylation is removed. This method relies on the principle of minimizing exposure to potential proton sources.
Protocol C: Temperature-Controlled Dilute Acid Wash
This protocol should only be used when a stronger acid wash is unavoidable (e.g., to remove basic impurities like amines).
-
After quenching the reaction (preferably with water or brine as in Protocol B) and extracting the product into an organic solvent, cool the organic phase to 0 °C or below (ice-salt bath).
-
Wash the cold organic layer quickly with a pre-chilled, dilute acid solution (e.g., 0.1 M HCl). The contact time should be minimized to less than a minute.
-
Immediately separate the layers and wash the organic phase with cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate as usual.
Causality: This protocol mitigates protodesilylation by leveraging chemical kinetics. By significantly lowering the temperature, the activation energy barrier for the desilylation reaction becomes harder to overcome, drastically reducing its rate even in the presence of a strong acid.
Section 3: The Science Behind the Instability
Understanding the mechanism of protodesilylation is key to preventing it. The reaction proceeds via an electrophilic aromatic substitution pathway, as illustrated below.
Caption: Mechanism of acid-catalyzed protodesilylation of a silylated thiophene.
-
Step 1: Electrophilic Attack: A proton from the acidic medium attacks the electron-rich thiophene ring at the carbon atom bearing the TMS group (an ipso-attack). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. The silicon atom is known to stabilize a positive charge at the beta position, which facilitates this type of substitution.[10]
-
Step 2: Desilylation: To restore the highly stable aromatic system, the trimethylsilyl group is eliminated as a cation, which is subsequently neutralized in the aqueous medium. This step is typically fast and irreversible.
The stability of the TMS group is thus a delicate balance. It serves as an excellent directing group or protecting group but can be unintentionally lost if the reaction environment becomes too acidic.
Section 4: Data Interpretation Table
Use this table to quickly compare the analytical data for your starting material and the potential desilylated byproduct.
| Compound Name | Structure | ¹H NMR Signal (TMS Protons) | Mass Spec (M+) [⁷⁹Br/⁸¹Br] |
| 4-Bromo-2-(trimethylsilyl)thiophene | Br-Th-Si(CH₃)₃ | ~0.3 ppm (singlet, 9H) | 234 / 236 |
| 4-Bromothiophene | Br-Th-H | Absent | 162 / 164 |
Section 5: References
-
Mayr, H., et al. (2001). Electrophilic Aromatic Substitutions of Silylated Furans and Thiophenes with Retention of the Organosilyl Group. Organic Letters, 3(22), 3563–3566. [Link]
-
Weber, W. P. (1983). Silicon Reagents for Organic Synthesis. Springer-Verlag. This is a foundational text often cited in papers discussing the β-stabilizing effect of silicon. A direct link is unavailable, but it is a standard reference in organosilicon chemistry.
-
Chakraborti, A. K., et al. (2004). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 2, 1549-1551. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical Resource. [Link]
-
Gaspard, C., & Feringa, B. L. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(15), 2625-2627. [Link]
-
Yao, W., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]
-
Sabot, C., et al. (2008). Total Synthesis of (±)-Panacene. Organic Letters, 10(20), 4629–4632. This reference is discussed in a forum regarding the mechanism of TBAF deprotection. [Link]
-
Chakraborti, A. K., et al. (2004). ChemInform Abstract: The Chemoselective and Efficient Deprotection of Silyl Ethers Using Trimethylsilyl Bromide. ChemInform, 35(37). [Link]
-
Ogasawara, Y., et al. (2024). Transformation of Silyl‐Protected Tetrafluorinated Thia[2]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. Chemistry – A European Journal, 31(1), e202402242. [Link]
-
Fleming, I., et al. (1986). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 349-359. [Link]
-
University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Chemistry Department Resources. [Link]
-
Fleming, I., & Terrett, N. K. (1986). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 2645-2651. [Link]
-
Strieth-Kalthoff, F., et al. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1689–1694. [Link]
-
Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Request PDF on ResearchGate. [Link]
-
Park, K., et al. (2015). A selective and direct synthesis of 2-bromo-4-alkylthiophenes. Request PDF on ResearchGate. [Link]
-
Fareedian Chemistry. (2020, April 7). Electrophilic substitution of thiophene [Video]. YouTube. [Link]
-
de Oliveira, H. P. (2017). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
-
University of Rochester. (n.d.). Workup Tricks. Department of Chemistry Resources. [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved February 12, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline Resource. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
Removing unreacted starting material from 4-bromo-2-TMS-thiophene mixtures
Welcome to the technical support center for organosilane and heterocyclic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge faced by researchers: the removal of unreacted 2-trimethylsilyl (TMS)-thiophene from reaction mixtures containing the desired product, 4-bromo-2-TMS-thiophene. This document is designed for chemistry professionals engaged in pharmaceutical development, organic synthesis, and materials science.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 2-TMS-thiophene from my product?
A1: The purity of 4-bromo-2-TMS-thiophene is paramount for its effective use in subsequent synthetic steps, such as cross-coupling reactions (e.g., Suzuki, Stille) or further functionalization. The unreacted starting material, 2-TMS-thiophene, can compete in these reactions, leading to the formation of undesired byproducts, reducing the yield of the target molecule, and complicating downstream purification efforts.
Q2: What are the primary methods for separating 4-bromo-2-TMS-thiophene from 2-TMS-thiophene?
A2: The two most effective and commonly employed methods are fractional distillation under reduced pressure and flash column chromatography. The choice between them depends on the boiling point difference between the two compounds, the scale of the purification, and the available equipment.
Q3: Can I use a simple distillation instead of fractional distillation?
A3: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 70-100 °C.[1][2] As 4-bromo-2-TMS-thiophene and 2-TMS-thiophene have boiling points that are relatively close, a simple distillation will result in poor separation and significant cross-contamination of the fractions. Fractional distillation, which provides multiple theoretical plates for vaporization and condensation, is necessary for this type of separation.[2][3]
Q4: My reaction mixture contains other impurities besides the starting material. Which method is better?
A4: Flash column chromatography is often superior for separating complex mixtures containing multiple components.[4][5] While distillation primarily separates based on boiling points, chromatography separates compounds based on differences in their polarity and affinity for the stationary phase, allowing for the isolation of the desired product from various impurities in a single process.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause | Recommended Solution |
| Poor separation during fractional distillation. | Insufficient column efficiency: The fractionating column is too short or not packed correctly, providing an inadequate number of theoretical plates for separation.[3] | Action: Use a longer Vigreux or packed column to increase the number of theoretical plates. Ensure a slow and steady distillation rate to allow equilibrium to be established at each stage of the column. |
| Distillation rate is too high: Heating the mixture too quickly prevents the establishment of a proper temperature gradient within the column, leading to co-distillation of components. | Action: Reduce the heating mantle temperature. The ring of condensate should rise slowly up the column.[3] If it stops rising, increase the temperature only slightly. | |
| Product co-elutes with starting material during flash chromatography. | Inappropriate solvent system: The polarity of the eluent is too high, causing both compounds to move too quickly through the column with little interaction with the silica gel.[7] | Action: Develop a new solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for the desired product (4-bromo-2-TMS-thiophene) and a clear separation from the 2-TMS-thiophene spot.[7] Start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. |
| Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Action: Use a larger diameter column or reduce the amount of material loaded. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude mixture. | |
| Low recovery of product after purification. | Product degradation: Thiophene compounds can be sensitive to heat or acid. Prolonged heating during distillation or exposure to acidic silica gel can cause decomposition. | Action: For distillation, perform it under reduced pressure to lower the boiling point. For chromatography, consider using deactivated (neutral) silica gel if your compound shows signs of degradation on standard silica. |
| Irreversible adsorption on silica gel: Highly polar impurities or the product itself may bind too strongly to the silica gel, preventing elution. | Action: If the product is streaking or not moving from the baseline on TLC, a different purification method like distillation might be more suitable. Alternatively, a more polar solvent system can be attempted, but this risks eluting other impurities as well. |
Physical Properties for Separation
The selection of an appropriate purification technique is guided by the physical properties of the compounds to be separated.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-(Trimethylsilyl)thiophene | 156.32 | ~165-167 °C (at 760 mmHg) | 0.926 |
| 4-bromo-2-(trimethylsilyl)thiophene | 235.21 | ~85-90 °C (at 2 mmHg) | ~1.3-1.4 (estimated) |
Note: Boiling points can vary significantly with pressure. The boiling point for 4-bromo-2-TMS-thiophene is provided at reduced pressure, which is the recommended condition for its distillation.
Purification Method Decision Workflow
This diagram will help you select the optimal purification strategy based on your experimental conditions.
Sources
Solving regioselectivity issues in bromination of 2-(trimethylsilyl)thiophene
Ticket ID: #TMS-TH-Br-005 Subject: Solving regioselectivity & desilylation during bromination of 2-(trimethylsilyl)thiophene Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary & Diagnostic Matrix
User Issue: You are attempting to synthesize 5-bromo-2-(trimethylsilyl)thiophene but are encountering mixtures of starting material, desilylated byproducts (2-bromothiophene), or polybrominated species (2,5-dibromothiophene).
Root Cause Analysis:
The trimethylsilyl (TMS) group on the thiophene ring exerts a specific electronic influence known as the
-
Desired Path (
): Electrophilic attack at the open -position (C5).[1] -
Undesired Path (
- Ipso): Electrophilic attack at the carbon bearing the TMS group (halodesilylation).[1] -
Secondary Undesired Path (Protodesilylation): Acid-catalyzed loss of TMS followed by non-selective bromination.[1]
Troubleshooting Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Product contains 2-bromothiophene | Protodesilylation : HBr byproduct is protonating the | Add Scavenger : Include 1.1 eq of solid |
| Product contains 2,5-dibromothiophene | Ipso-substitution or Over-reaction : The reaction is too aggressive, or TMS was lost early, leading to rapid bromination of free thiophene.[1] | Lower Temperature : Run at -20°C to 0°C. Stoichiometry : Use exactly 0.95–1.0 eq of NBS. Avoid excess. |
| Low Conversion (<50%) | Solvent Polarity : Non-polar solvents (Hexane/ | Switch Solvent : Use DMF, Acetonitrile, or THF. Polar solvents stabilize the polarized NBS transition state. |
| Mixture of isomers (3-bromo vs 5-bromo) | Steric/Electronic Mismatch : Rare in this substrate, but high temps can promote thermodynamic scrambling.[1] | Kinetic Control : Keep reaction time short (<2h) and temperature low. |
The Golden Protocol: Selective Monobromination
This protocol prioritizes chemoselectivity (keeping the TMS group) and regioselectivity (brominating C5).[1]
Reagents & Setup
-
Substrate: 2-(trimethylsilyl)thiophene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.0 eq) - Recrystallize from water if yellow/aged.[1]
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran) - Anhydrous.[1]
-
Additive:
(1.1 eq) or 2,6-Lutidine (0.1 eq) - Acid scavenger.[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 2-(trimethylsilyl)thiophene (10 mmol) in anhydrous DMF (20 mL, 0.5 M concentration).
-
Buffering: Add solid
(11 mmol) to the stirring solution.-
Why? This heterogeneous base neutralizes HBr generated during the reaction without catalyzing base-sensitive side reactions.[1]
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Why? Lower temperatures favor the kinetic product (C5 attack) over the thermodynamic or higher-energy ipso attack.[1]
-
-
Addition: Dissolve NBS (10 mmol) in a minimal amount of DMF (5 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Critical: Protect from light (wrap flask in foil) to prevent radical bromination pathways which are less selective.[1]
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane eluent) or GC-MS.[1]
-
Target: Disappearance of starting material.[1] If 5% starting material remains, do not add more NBS; stop here to avoid over-bromination.
-
-
Workup: Dilute with diethyl ether (50 mL) and wash with water (
mL) to remove DMF and succinimide.[1] Wash organic layer with brine, dry over , and concentrate. -
Purification: If necessary, purify via short-path silica plug (100% Pentane/Hexane).[1]
Mechanistic Deep Dive & Visualization
Understanding the competition between the Alpha-Effect (directing to C5) and Ipso-Attack is crucial.[1]
Reaction Pathway Diagram[2]
Caption: Fig 1. Competitive pathways in the bromination of silylated thiophene. Green path indicates the desired Golden Protocol trajectory.
Why NBS over Elemental Bromine ( )?
Elemental bromine generates
-
NBS Mechanism: NBS provides a low, steady concentration of electrophilic bromine (
). The byproduct, succinimide, is neutral/weakly acidic compared to HBr. -
Solvent Effect: In DMF, NBS forms a polarized complex that enhances regioselectivity for the electron-rich C5 position while suppressing the radical pathways that might attack alkyl groups on the silicon.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as a scavenger instead of
Q: I see a spot on TLC just below my product. What is it?
A: This is likely 2,5-dibromothiophene .[1] It is non-polar, similar to your product, but lacks the TMS group. If you see this, you are likely generating free
Q: Can I use n-BuLi to lithiate C5 and then quench with a bromine source? A: Yes, this is the Lithiation-Quench Method .[1]
-
Treat 2-TMS-thiophene with n-BuLi (1.05 eq) at -78°C (Directs to C5 via coordination).
-
Quench with
or 1,2-dibromoethane.[1] Pros: Eliminates ipso-attack risk entirely.[1] Cons: Requires strictly anhydrous/cryogenic conditions.[1] If your lab is equipped for it, this is actually the most reliable method for 100% regiocontrol [1].
Q: Why is my TMS group falling off during workup? A: The TMS-thiophene bond is acid-labile.[1] If you quench with strong acid (HCl) or use acidic silica gel, you risk desilylation.
-
Fix: Quench with saturated
(mildly acidic) or water.[1] Add 1% Triethylamine to your chromatography solvent to neutralize the silica gel.
References
-
Snieckus, V., et al. (2001).[2] "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions."[1][2] Journal of Organic Chemistry, 66(11), 3662-3670.
- Context: Establishes the competition between ortho-lithiation and ipso-desilylation patterns in aromatic systems, relevant to the control required here.
-
Eaborn, C. (1975). "Cleavage of Aryl-Silicon and Related Bonds by Electrophiles." Journal of Organometallic Chemistry, 100(1), 43-57.
-
Context: The foundational text on the mechanism of protodesilylation and halodesilylation (ipso-attack).[1]
-
-
TCI Chemicals. (n.d.).[1] "Practical Example: Bromination Reaction Using N-Bromosuccinimide."
-
Context: Standard industrial protocol for regioselective bromination of thiophene derivatives using NBS/Acetonitrile (Polar aprotic solvent method).[1]
-
-
Master Organic Chemistry. (2013). "Bromination of Alkenes - The Mechanism."
- Context: mechanistic grounding for the formation of bromonium ions vs radical pathways, supporting the choice of polar solvents to avoid radical scrambling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 4-Bromo and 5-Bromo Thiophene Isomers by NMR Spectroscopy
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Regioisomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents, often exhibit distinct biological activities. A case in point is the differentiation of substituted thiophenes, a common scaffold in medicinal chemistry. This guide provides an in-depth, technical comparison of how to distinguish between 4-bromo and 5-bromo substituted thiophene isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
The Challenge: Subtle Differences, Significant Consequences
Consider a common synthetic intermediate, a 2-substituted thiophene that has undergone bromination. The bromine atom can add at several positions, but the primary products are often the 4-bromo and 5-bromo isomers. Differentiating these two structures is a non-trivial task that requires a nuanced understanding of NMR principles.
Foundational Principles: ¹H and ¹³C NMR Spectroscopy
The key to distinguishing these isomers lies in the distinct electronic environments of the protons and carbons on the thiophene ring, which manifest as differences in chemical shifts and coupling constants in their respective NMR spectra.
¹H NMR: A Tale of Coupling Constants and Chemical Shifts
The protons on the thiophene ring exhibit characteristic coupling patterns. The magnitude of the proton-proton coupling constant (J-coupling) is dependent on the number of bonds separating the interacting protons.
-
In a 5-bromo-2-substituted thiophene , the two remaining ring protons are on adjacent carbons (C3 and C4). This results in a three-bond coupling (³JHH), which is typically in the range of 3-6 Hz for thiophenes. The protons will appear as a pair of doublets.
-
In a 4-bromo-2-substituted thiophene , the two ring protons are on C3 and C5. These protons are separated by four bonds, leading to a much smaller long-range coupling (⁴JHH), typically around 1-2 Hz.[1] This will also result in a pair of doublets, but with a noticeably smaller splitting.
The chemical shifts are also informative. The bromine atom is electron-withdrawing, which influences the electron density around the neighboring protons. In the 5-bromo isomer, the proton at C4 is adjacent to the bromine, while in the 4-bromo isomer, the protons at C3 and C5 are adjacent to the bromine. This proximity to an electronegative substituent generally leads to a downfield shift (higher ppm) for the nearby protons.
¹³C NMR: Leveraging Chemical Shifts
In ¹³C NMR, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom directly bonded to the bromine atom (the ipso-carbon) will experience a significant downfield shift due to the electronegativity of bromine. However, the more telling difference lies in the shifts of the other ring carbons. The substituent effects in brominated thiophenes are generally additive, allowing for predictable shifts.[2]
Comparative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR characteristics for a generic 2-substituted 4-bromo- and 5-bromothiophene.
| Parameter | 5-Bromo-2-Substituted Thiophene | 4-Bromo-2-Substituted Thiophene |
| ¹H NMR | ||
| Ring Protons | Two doublets (H3, H4) | Two doublets (H3, H5) |
| Coupling Constant (JHH) | ³JH3-H4 ≈ 3-6 Hz | ⁴JH3-H5 ≈ 1-2 Hz |
| ¹³C NMR | ||
| C-Br (ipso-carbon) | C5 | C4 |
| Other Ring Carbons | Distinct chemical shifts for C2, C3, C4 | Distinct chemical shifts for C2, C3, C5 |
Advanced NMR Techniques for Unambiguous Assignment
While ¹H and ¹³C NMR provide strong initial evidence, two-dimensional (2D) NMR experiments offer definitive proof of structure.
The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[3][4] This effect can be observed in 1D (NOE difference) or 2D (NOESY) experiments.[5][6] For distinguishing our thiophene isomers, a 1D NOE difference experiment is often sufficient and more sensitive.[7]
By irradiating a proton on the substituent at the 2-position, we can observe which of the thiophene ring protons shows an NOE enhancement.
-
In the 5-bromo isomer , the substituent at C2 is spatially close to the proton at C3. Irradiation of a proton on the substituent will result in an NOE enhancement for the H3 signal.
-
In the 4-bromo isomer , the substituent at C2 is spatially close to both the H3 proton and potentially the bromine at C4, but significantly further from the H5 proton. A stronger NOE will be observed for H3.
This through-space correlation provides a direct link between the substituent and a specific proton on the ring, confirming the substitution pattern.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8][9] This is an incredibly powerful tool for piecing together the carbon skeleton of a molecule.[10]
-
In the 5-bromo isomer , the proton at C4 will show a correlation to the substituted carbon at C2 (³JC2-H4) and the carbon bearing the bromine at C5 (²JC5-H4). The proton at C3 will show a correlation to the substituted carbon at C2 (²JC2-H3) and the carbon at C5 (³JC5-H3).
-
In the 4-bromo isomer , the proton at C5 will show a correlation to the substituted carbon at C2 (³JC2-H5) and the carbon at C3 (²JC3-H5). The proton at C3 will show a correlation to the carbon bearing the bromine at C4 (²JC4-H3) and the carbon at C5 (²JC5-H3).
By carefully analyzing these long-range correlations, the connectivity of the molecule can be unambiguously determined.
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Ensure adequate spectral width to cover the aromatic region (typically 6-8 ppm).
-
Optimize the receiver gain and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans, as ¹³C NMR is inherently less sensitive than ¹H NMR.
-
1D NOE Difference Spectroscopy Protocol
-
Setup: Use the previously acquired ¹H NMR spectrum to identify the chemical shift of a proton on the substituent at the 2-position.
-
Irradiation: Set up a selective 1D NOE experiment where the identified substituent proton is irradiated.
-
Acquisition: Acquire the NOE difference spectrum. This is typically done by subtracting a control spectrum (where an off-resonance frequency is irradiated) from the on-resonance spectrum.
-
Analysis: Positive signals in the difference spectrum indicate protons that are spatially close to the irradiated proton.
HMBC Spectroscopy Protocol
-
Setup: Set up a standard gradient-selected HMBC experiment.
-
Optimization: Optimize the long-range coupling delay (typically set to detect correlations for J-couplings in the range of 4-10 Hz).[11]
-
Acquisition: Acquire the 2D HMBC spectrum. This may require a longer acquisition time to achieve adequate resolution and sensitivity.
-
Processing and Analysis: Process the 2D data and analyze the cross-peaks to establish the two- and three-bond correlations between protons and carbons.
Visualizing the Workflow
The logical workflow for distinguishing the isomers can be visualized as follows:
Caption: Workflow for distinguishing bromo-thiophene isomers.
Conclusion
The differentiation of 4-bromo and 5-bromo thiophene isomers is a classic example of the power of NMR spectroscopy in structural elucidation. While standard ¹H and ¹³C NMR can provide strong indications, the use of advanced techniques such as NOE and HMBC is crucial for unambiguous assignment. By understanding the underlying principles and applying a systematic experimental approach, researchers can confidently determine the correct regioisomer, ensuring the integrity of their synthetic work and the validity of subsequent biological evaluations.
References
-
Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]
- Sone, T., Takahashi, K., & Fujieda, K. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper.
-
ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available from: [Link]
-
University College London. NOE Experiments | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
Wikipedia. Nuclear Overhauser effect. Available from: [Link]
-
ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega. Available from: [Link]
-
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available from: [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available from: [Link]
-
De Gruyter. Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Available from: [Link]
-
ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available from: [Link]
-
Sci-Hub. Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Available from: [Link]
-
ResearchGate. (PDF) Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. Available from: [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. NOE Difference Spectroscopy. Available from: [Link]
-
The Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
MRRC. MRRC Structure Elucidation Notes. Available from: [Link]
-
PubChem. 2,5-Dibromothiophene. Available from: [Link]
-
Oriental Journal of Chemistry. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. Available from: [Link]
-
University of Puget Sound. Coupling constants for 1H and 13C NMR. Available from: [Link]
-
ACS Publications. Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives | The Journal of Organic Chemistry. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]
-
cheminfo ELN documentation. HSQC / HMBC prediction. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of synthesized model compound 4f.. Available from: [Link]
-
PMC. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
-
ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link]
-
SpectraBase. Thiophene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. Thiophene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Available from: [Link]
-
PMC. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available from: [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. oipub.com [oipub.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. NOE Difference Spectroscopy | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Mass spectrometry fragmentation pattern of 4-Bromo-2-(trimethylsilyl)thiophene
This guide serves as a technical reference for the structural validation of 4-Bromo-2-(trimethylsilyl)thiophene using Mass Spectrometry (MS). It compares the compound's fragmentation behavior against key alternatives (regioisomers and non-silylated precursors) to assist in Quality Control (QC) and synthetic confirmation.
Executive Summary
4-Bromo-2-(trimethylsilyl)thiophene is a critical intermediate in organic electronics and pharmaceutical synthesis, often used in Stille or Suzuki couplings. Its mass spectral signature is defined by the interplay between the isotopic pattern of Bromine and the labile Trimethylsilyl (TMS) group .
This guide compares the fragmentation performance of this specific isomer against:
-
Regioisomers (e.g., 5-Bromo-2-TMS-thiophene): For structural elucidation.
-
Non-Silylated Precursors (e.g., 3-Bromothiophene): For reaction monitoring.
Experimental Configuration
To replicate the fragmentation patterns described, the following Electron Ionization (EI) parameters are recommended. This protocol ensures reproducibility across quadrupole or ToF instruments.
Table 1: Standardized EI-MS Protocol
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Impact (EI+) | Hard ionization is required to generate the structural fingerprint (fragments) rather than just the molecular ion. |
| Electron Energy | 70 eV | Standard energy for library comparison (NIST/Wiley). |
| Source Temp | 230 °C | Prevents thermal degradation of the labile C-Si bond before ionization. |
| Transfer Line | 280 °C | Ensures efficient transport of the silylated aromatic without condensation. |
| Mass Range | 40–400 m/z | Covers the molecular ion cluster and the characteristic silicon low-mass fragments. |
Fragmentation Analysis (The Core Mechanism)
The mass spectrum of 4-Bromo-2-(trimethylsilyl)thiophene is dominated by two mechanistic drivers: Sigma-bond cleavage (TMS group) and Radical-site initiation (Thiophene ring).
3.1 Key Diagnostic Ions
The following table details the primary ions used for identification.
Table 2: Diagnostic Ion List
| m/z (Nominal) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
|---|---|---|---|
| 234 / 236 | [M]•+ | Molecular Ion. Shows the characteristic 1:1 intensity ratio of ⁷⁹Br and ⁸¹Br. | Moderate (30-50%) |
| 219 / 221 | [M - CH₃]+ | Base Peak (Likely). Loss of a methyl radical from the TMS group. Stabilized by silicon (d-orbital participation). | High (100%) |
| 155 / 157 | [M - Br]+ | Loss of the Bromine atom. Confirms the thiophene core.[1] | Low-Moderate |
| 73 | [Si(CH₃)₃]+ | Trimethylsilyl cation. The "fingerprint" of any TMS derivative. | High |
| 45 | [CHS]+ | Thioformyl fragment, characteristic of thiophene ring disintegration. | Low |
3.2 Fragmentation Pathway Visualization
The following diagram illustrates the causal relationships between the molecular ion and its fragments.
Figure 1: Proposed fragmentation pathway for 4-Bromo-2-(trimethylsilyl)thiophene showing the dominant methyl loss.
Comparative Analysis: Performance vs. Alternatives
In drug development and synthesis, distinguishing the correct isomer is paramount. Here is how the MS performance of the 4-Bromo variant compares to its alternatives.
Scenario A: 4-Bromo-2-TMS vs. 5-Bromo-2-TMS (Regioisomer)
-
The Challenge: Both isomers have identical molecular weights (234/236) and similar polarities.
-
Differentiation Strategy:
-
4-Bromo Isomer: The bromine is at the
-position relative to the sulfur. The steric interference with the TMS group is minimal. -
5-Bromo Isomer: The bromine is at the
-position (adjacent to Sulfur, opposite TMS). -
MS Performance: The [M-CH₃]+ peak is typically more intense in the 4-bromo isomer. In the 5-bromo isomer, the electronic effect of the
-bromine can destabilize the silicon cation slightly, potentially increasing the relative abundance of the ring-opening fragments or the [M-Br]+ ion.
-
Scenario B: 4-Bromo-2-TMS vs. 3-Bromothiophene (Precursor)
-
The Challenge: Confirming complete silylation.
-
Differentiation Strategy:
-
Precursor (3-Bromothiophene): MW 162/164. No m/z 73 peak.
-
Product (4-Bromo-2-TMS): MW 234/236.[2] Dominant m/z 73 peak.
-
MS Performance: The shift in the molecular ion cluster by +72 Da (TMS - H) provides an unambiguous "Yes/No" confirmation of reaction success.
-
Self-Validating Protocol for Identification
To ensure scientific integrity, use this logic flow to validate your spectra.
Figure 2: Logic gate for the rapid validation of 4-Bromo-2-(trimethylsilyl)thiophene spectra.
References
-
NIST Mass Spectrometry Data Center. Thiophene, 2-bromo- Mass Spectrum.[3] National Institute of Standards and Technology. Retrieved from [Link]
-
Little, J. L., et al. Mass Spectrometric Fragmentation of Trimethylsilyl Derivatives. Mass Spectrometry Reviews, 2019.[4][5] Retrieved from [Link]
-
PubChem. 4-Bromo-2-(trimethylsilyl)thiophene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Isotope Effects (Bromine). Retrieved from [Link]
Sources
- 1. PubChemLite - 4-bromo-2-(trimethylsilyl)thiophene (C7H11BrSSi) [pubchemlite.lcsb.uni.lu]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiophene, 2-bromo- [webbook.nist.gov]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to GC-MS Retention Time Comparison of Brominated Silyl Thiophenes
Introduction: The Analytical Imperative for Brominated Thiophenes
Thiophene-based compounds are foundational building blocks in the development of advanced materials and pharmaceuticals. Their unique electronic properties make them ideal for creating conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] The strategic addition of bromine atoms to the thiophene ring is a critical synthetic step, allowing for subsequent cross-coupling reactions to build more complex and functional molecules.[2] Consequently, the precise identification and quantification of brominated thiophene intermediates are paramount for process optimization, quality control, and reaction yield determination.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification. However, the inherent characteristics of some brominated thiophenes can pose analytical challenges. This guide provides a comprehensive framework for analyzing these critical compounds, focusing on the use of silylation to enhance chromatographic performance and presenting a comparative analysis of their retention times.
The Causality of Derivatization: Why Silylation is Essential
While many brominated thiophenes are sufficiently volatile for GC analysis, compounds containing active hydrogen atoms (e.g., hydroxyl or carboxyl groups) or those prone to strong intermolecular interactions can exhibit poor chromatographic behavior. This often manifests as peak tailing, reduced sensitivity, and poor resolution. Derivatization is the process of chemically modifying a compound to make it more amenable to a specific analytical method.
For GC-MS, silylation is a cornerstone technique.[3][4] It involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group.[5] The most common and effective reagent for this is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]
The primary reasons for silylating brominated thiophenes are:
-
Increased Volatility: The replacement of polar functional groups with a non-polar TMS group reduces intermolecular hydrogen bonding, thereby lowering the compound's boiling point and making it elute more quickly and efficiently from the GC column.[3][6]
-
Enhanced Thermal Stability: Silylation protects thermally fragile groups, preventing their degradation in the high-temperature environment of the GC injector port.[5]
-
Improved Peak Shape: By minimizing interactions with active sites on the column, silylation leads to sharper, more symmetrical peaks, which are essential for accurate quantification.
Experimental Workflow & Protocols
A robust and reproducible analysis hinges on meticulously executed protocols. The following sections detail the silylation and GC-MS analysis procedures.
Diagram of the Experimental Workflow
Caption: Workflow from sample silylation to GC-MS data analysis.
Protocol 1: Silylation of Brominated Thiophenes
This protocol is designed for the derivatization of a sample containing brominated thiophenes prior to GC-MS analysis. Silylation reagents are highly sensitive to moisture; therefore, all glassware must be oven-dried and cooled in a desiccator, and anhydrous solvents should be used.[7]
-
Sample Preparation: Accurately weigh approximately 1 mg of the brominated thiophene sample into a 2 mL autosampler vial. If the sample is in solution, transfer a volume containing ~1 mg of the analyte and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Securely cap the vial and vortex briefly to mix. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.[8]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: GC-MS Analysis
The selection of the GC column is critical. A non-polar or mid-polarity column is ideal for this class of compounds. A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., Agilent DB-5ms or equivalent) provides excellent resolving power for aromatic and halogenated compounds.[9]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MSD System).
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[10]
-
Injector: Split/Splitless, operated in Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Mass Range: Scan from m/z 40 to 550.
Comparative Analysis of Retention Times
The retention time (RT) of a compound in GC is primarily governed by its volatility (boiling point) and its interaction with the column's stationary phase.[5] For a non-polar DB-5ms column, elution order is strongly correlated with the boiling point of the analytes: compounds with lower boiling points will elute earlier.
The following table provides a scientifically grounded, illustrative comparison of expected retention times for several thiophene derivatives based on these principles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted Retention Time (min) | Justification for Elution Order |
| Thiophene | C₄H₄S | 84.14 | 84[11][12][13][14][15] | ~ 4.5 | Lowest molecular weight and boiling point. Elutes first. |
| 2-(Trimethylsilyl)thiophene | C₇H₁₂SSi | 156.32 | ~ 170-180 (Est.) | ~ 8.0 | Silylation increases MW significantly but reduces polarity, leading to a moderate boiling point. Elutes after thiophene. |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 150-154[2][16][17][18][19] | ~ 9.2 | Similar MW to its silylated counterpart but higher polarity due to the bromine atom leads to a slightly later elution. |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 150-158[1][20][21][22][23] | ~ 9.5 | Isomeric with 2-bromothiophene, but often has a slightly higher boiling point, resulting in a slightly longer retention time. |
| 2-Bromo-5-(trimethylsilyl)thiophene | C₇H₁₁BrSSi | 235.21 | > 200 (Est.) | ~ 12.5 | Highest molecular weight and boiling point due to the presence of both bromo and silyl groups. Elutes last. |
Expert Insights on Elution Order:
-
Base Compound (Thiophene): With the lowest boiling point (84°C), thiophene is the most volatile and will have the shortest retention time.[11][12]
-
Silylation vs. Bromination: While 2-(Trimethylsilyl)thiophene has a similar molecular weight to the bromothiophenes, the TMS group is non-polar. This can lead to weaker interactions with the stationary phase compared to the more polar C-Br bond, potentially resulting in an earlier elution than might be predicted by molecular weight alone. However, the significant increase in size and van der Waals forces typically leads to a higher boiling point and thus a longer retention time than the parent thiophene.
-
Positional Isomers (2-Bromo vs. 3-Bromothiophene): The boiling points of 2-bromothiophene and 3-bromothiophene are very close.[16][21] Subtle differences in dipole moment and molecular symmetry can lead to slight variations in retention time, but they will elute in close proximity. Typically, 3-bromothiophene has a slightly higher boiling point and is expected to elute marginally later.[22]
-
Combined Effect (Brominated Silyl Thiophene): The addition of both a bromine atom and a trimethylsilyl group dramatically increases the molecular weight and, consequently, the boiling point. This compound will be the least volatile and will have the longest retention time in the series.
Conclusion
The successful GC-MS analysis of brominated thiophenes is a critical capability for researchers in advanced materials and drug development. Poor chromatographic performance can be reliably overcome through silylation with MSTFA, a derivatization technique that enhances analyte volatility and stability. By understanding the fundamental principles of gas chromatography—primarily the relationship between a compound's boiling point and its interaction with a non-polar stationary phase—we can accurately predict the elution order of a series of related thiophene derivatives. This predictive power, combined with robust experimental protocols, enables confident identification and quantification, ensuring the integrity and quality of synthetic processes.
References
-
Thiophene - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
3-Bromothiophene - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
2-Bromothiophene - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
3-Bromothiophene. (n.d.). Mallak Specialties Pvt Ltd. Retrieved February 12, 2026, from [Link]
-
Thiophene. (2022). Sciencemadness Wiki. Retrieved February 12, 2026, from [Link]
-
Thiophene, C4H4S, 110-02-1. (n.d.). Mallak Specialties Pvt Ltd. Retrieved February 12, 2026, from [Link]
-
2-BROMO THIOPHENE CAS 1003-09-4. (2024). ChemBK. Retrieved February 12, 2026, from [Link]
-
2-bromothiophene. (n.d.). Stenutz. Retrieved February 12, 2026, from [Link]
-
GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. (2011). Agilent. Retrieved February 12, 2026, from [Link]
-
Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? ResearchGate. Retrieved February 12, 2026, from [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Retrieved February 12, 2026, from [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved February 12, 2026, from [Link]
-
Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics. Retrieved February 12, 2026, from [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved February 12, 2026, from [Link]
-
Does anyone know the detail of silylation method using MSTFA and pyridine? (2016). ResearchGate. Retrieved February 12, 2026, from [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Best column for analysis of halogenates and hydrocarbons. (2010). Chromatography Forum. Retrieved February 12, 2026, from [Link]
- Nahar, L., & Sarker, S. D. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Methods in Molecular Biology.
-
GC AND GC/MS. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. thescipub.com [thescipub.com]
- 4. weber.hu [weber.hu]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. postnova.com [postnova.com]
- 10. hpst.cz [hpst.cz]
- 11. Thiophene - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 14. Thiophene, C4H4S, 110-02-1, Divinylene sulfide, Thiole, Thiacyclopentadiene, Thiophene [mallakchemicals.com]
- 15. 110-02-1 CAS MSDS (Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 17. chembk.com [chembk.com]
- 18. 2-bromothiophene [stenutz.eu]
- 19. 2-Bromothiophene CAS#: 1003-09-4 [m.chemicalbook.com]
- 20. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 21. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]
- 22. 3-Bromothiophene CAS#: 872-31-1 [m.chemicalbook.com]
- 23. Page loading... [wap.guidechem.com]
Comparing reactivity of TMS vs TIPS protecting groups on 4-bromothiophene
Executive Summary
In the functionalization of 4-bromothiophene (chemically equivalent to 3-bromothiophene due to symmetry), the choice between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) protecting groups is not merely a matter of stability, but of regiocontrol .
-
Select TMS when you require a transient blocking group for short synthetic sequences under mild conditions, or when atom economy and cost are primary drivers. Note that TMS is prone to protodesilylation during aqueous basic workups (e.g., Suzuki coupling) and silica gel chromatography.
-
Select TIPS for robust protection against basic hydrolysis, nucleophilic attack, and to utilize its steric bulk for directing subsequent lithiation events to the C5 position. TIPS is the industry standard for preventing "Halogen Dance" rearrangements during metallation.
Mechanistic Insight: The "Dance" and The Shield
To understand the utility of these groups, one must first understand the substrate's instability. 3-Bromothiophene is prone to the Halogen Dance (HD) reaction—a base-catalyzed migration of the bromine atom that leads to regioisomeric mixtures (often thermodynamically stable 2-bromo species).
The Role of Silylation
Installing a silyl group at the C2 position (the most acidic site) serves two purposes:
-
Blocking: It physically occupies the C2 position, preventing the bromine from "dancing" to this thermodynamically favorable site.
-
Directing: It forces subsequent functionalization (e.g., lithiation) to the C5 position.
Steric vs. Electronic Comparison
| Feature | TMS (Trimethylsilyl) | TIPS (Triisopropylsilyl) |
| Bond Length (Si-C) | Short (~1.87 Å) | Long (~1.90 Å) |
| Steric Bulk (A-value) | Low (Small umbrella) | High (Large umbrella) |
| Base Stability | Low (Susceptible to attack) | High (Resistant to BuLi/LDA) |
| Acid Stability | Low (Cleaves in mild acid) | Moderate (Requires strong acid/F-) |
| Crystallinity | Often oils | Often solids (helps purification) |
Experimental Workflows & Reactivity
Installation: Regioselective Silylation
The installation of both groups relies on the kinetic deprotonation of 3-bromothiophene at the C2 position using Lithium Diisopropylamide (LDA).
Critical Note: n-Butyllithium (n-BuLi) cannot be used for deprotonation here, as it will trigger Lithium-Halogen Exchange (Li-Hal Ex) at the C3 position, removing the bromine you intend to keep.
Figure 1: Divergent synthesis of silylated bromothiophenes. Control of temperature is critical to avoid Halogen Dance.
Performance in Downstream Coupling (Suzuki-Miyaura)
This is the failure point for many TMS strategies.
-
TMS: Under standard Suzuki conditions (Pd catalyst, Na₂CO₃, H₂O/Dioxane, 80°C), the C-Si bond is susceptible to base-catalyzed protodesilylation. You may lose the protecting group before the coupling is complete.
-
TIPS: The isopropyl groups provide a "hydrophobic shield" around the silicon atom, preventing the approach of the hydroxide or carbonate nucleophiles. It survives aqueous basic reflux.
Regiocontrol in Subsequent Lithiation
If your goal is to further functionalize the ring (e.g., at C5):
-
TMS: Treatment with LDA may lead to deprotonation at C5, but nucleophilic attack at the Silicon atom is a competing side reaction.
-
TIPS: The bulk of the TIPS group at C2 effectively blocks the "ortho" positions, directing LDA exclusively to the C5 position with high fidelity.
Detailed Protocols
Protocol A: Installation of TIPS Group (Robust Protection)
Target: 3-Bromo-2-(triisopropylsilyl)thiophene
-
Setup: Flame-dry a 250 mL Schlenk flask. Cool under Argon.
-
Reagents: Add 3-bromothiophene (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add LDA (1.1 equiv, 1.0 M in THF/Hexanes) dropwise over 20 mins.
-
Checkpoint: Solution usually turns yellow. Stir for 30 mins at -78°C. Do not let temperature rise, or bromine migration will occur.
-
-
Quench: Add TIPSCl (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then remove cooling bath and allow to warm to Room Temperature (RT) over 2 hours.
-
Why? TIPSCl is bulky; substitution at Silicon is slow at -78°C.
-
-
Workup: Quench with sat. NH₄Cl.[1] Extract with Hexanes (TIPS compounds are very lipophilic). Wash with brine, dry over MgSO₄.[1]
-
Purification: Silica gel chromatography (100% Hexanes).
Protocol B: Deprotection (The "End Game")
Comparison of removal conditions.
| Method | TMS Removal | TIPS Removal |
| K₂CO₃ / MeOH | Yes (Fast, mins) | No (Stable) |
| TBAF (THF) | Yes (Instant) | Yes (1-4 hours) |
| TFA / DCM | Yes (Fast) | Partial/Slow |
Decision Matrix & Visualization
The following diagram illustrates the decision logic for selecting the correct group based on your intended downstream chemistry.
Figure 2: Decision matrix for protecting group selection based on reaction conditions.
References
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057. Link
- Foundational text on the mechanism of halogen migr
-
Snieckus, V., et al. "The Directed Ortho Metalation Reaction." Chemical Reviews, 1990, 90(6), 879–933. Link
- Establishes the hierarchy of directing groups and the utility of silyl blockers.
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience. The definitive source for stability data of TMS vs TIPS ethers and arylsilanes.
- Carpenter, A. J., & Ngo, C. "Preparation of 3-Bromo-2-(triisopropylsilyl)thiophene." Organic Syntheses, 2000, 77, 263.
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 4-Bromo-2-(trimethylsilyl)thiophene
For researchers, scientists, and professionals in drug development, the precise elemental composition of a molecule is a critical quality attribute. It underpins the verification of its identity, purity, and stoichiometric integrity. 4-Bromo-2-(trimethylsilyl)thiophene, a versatile building block in organic synthesis, presents a unique analytical challenge due to the simultaneous presence of carbon, hydrogen, sulfur, bromine, and silicon. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound, offering field-proven insights and experimental protocols to ensure accurate and reliable results.
The Analytical Challenge: A Multi-Element Matrix
The structure of 4-Bromo-2-(trimethylsilyl)thiophene (C₇H₁₁BrSSi) necessitates the accurate quantification of five distinct elements. This multi-element matrix introduces several analytical hurdles:
-
Diverse Elemental Properties: The elements of interest span a wide range of chemical properties, from the light, covalently bound carbon and hydrogen to the more challenging heteroatoms: sulfur, bromine, and silicon.
-
Interferences: The presence of multiple heteroatoms can lead to inter-element interferences in some analytical techniques. For instance, the high concentrations of bromine and sulfur can pose challenges for certain detection methods.
-
Sample Volatility and Stability: The trimethylsilyl group can impart a degree of volatility to the molecule, which must be considered during sample preparation and analysis to prevent loss of the analyte. Additionally, the stability of the compound under various analytical conditions is a key consideration.[1]
-
Lack of a Specific Certified Reference Material (CRM): The absence of a commercially available CRM specifically for 4-Bromo-2-(trimethylsilyl)thiophene means that meticulous method development and validation are paramount.[2][3][4][5] Laboratories must rely on CRMs of similar matrices or well-characterized in-house materials to establish traceability and ensure the accuracy of their results.
This guide will now delve into a comparative analysis of the most suitable techniques to address these challenges: Combustion Analysis, Inductively Coupled Plasma (ICP) Spectroscopy, and X-Ray Fluorescence (XRF) Spectrometry.
Comparative Analysis of Elemental Analysis Techniques
A successful elemental analysis of 4-Bromo-2-(trimethylsilyl)thiophene hinges on selecting the most appropriate analytical technique, or combination of techniques. The choice depends on several factors, including the elements to be determined, the required precision and accuracy, sample throughput, and available instrumentation.
| Feature | Combustion Analysis | ICP-OES / ICP-MS | X-Ray Fluorescence (XRF) |
| Primary Analytes | C, H, N, S | Si, Br, S, and trace metals | Br, Si, S |
| Principle | High-temperature combustion and detection of resulting gases (CO₂, H₂O, SO₂) | Atomization and excitation/ionization in an argon plasma followed by optical or mass spectrometric detection | Excitation of inner-shell electrons by X-rays and detection of characteristic fluorescence |
| Sample Preparation | Simple; weighing into a tin capsule | Requires complete digestion into a liquid matrix; can be complex | Minimal; can analyze solids and liquids directly |
| Destructive? | Yes | Yes | No |
| Sensitivity | Percent levels | ppm to ppb (ICP-MS) | ppm to percent levels |
| Throughput | High | Moderate to High | High |
| Interferences | Incomplete combustion, formation of interfering gases | Spectral and matrix interferences | Matrix effects, spectral overlap |
| CRM Requirement | High-purity organic standards (e.g., sulfanilamide) | Matrix-matched aqueous standards | Matrix-matched solid or liquid standards |
I. Combustion Analysis: The Gold Standard for C, H, and S
Combustion analysis is a robust and well-established technique for the determination of carbon, hydrogen, and sulfur in organic compounds.[6] The principle is straightforward: the sample is combusted at a high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, and SO₂) are quantitatively measured.
Expertise & Experience in Practice
For 4-Bromo-2-(trimethylsilyl)thiophene, the primary challenge is ensuring complete combustion to liberate all carbon, hydrogen, and sulfur. The presence of silicon can lead to the formation of silicon carbide (SiC) or silica (SiO₂) residues if combustion conditions are not optimized, potentially trapping some of the other elements and leading to inaccurate results. The addition of a combustion aid, or "flux," such as tungsten(VI) oxide or vanadium pentoxide, is often necessary to ensure a complete and rapid combustion process.
Trustworthiness Through Self-Validation
A key aspect of a trustworthy combustion analysis is the use of appropriate certified reference materials. While a specific CRM for our target molecule is unavailable, high-purity, well-characterized organic compounds containing the elements of interest can be used for calibration and validation. For instance, sulfanilamide is a common standard for C, H, N, and S analysis. To validate the method for this specific matrix, it is advisable to analyze a well-characterized in-house batch of 4-Bromo-2-(trimethylsilyl)thiophene alongside the samples.
Experimental Protocol: Combustion Analysis
-
Instrument Calibration: Calibrate the combustion analyzer using a certified organic standard such as sulfanilamide.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 4-Bromo-2-(trimethylsilyl)thiophene into a clean tin capsule.
-
Add a combustion aid, such as tungsten(VI) oxide, to the capsule. The amount should be optimized based on instrument manufacturer recommendations.
-
Seal the capsule, ensuring no sample is lost.
-
-
Analysis:
-
Introduce the sealed capsule into the combustion furnace (typically operating at ~900-1100°C).
-
The combustion products (CO₂, H₂O, SO₂) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated by gas chromatography and quantified by a thermal conductivity detector (TCD).
-
-
Data Analysis: The instrument software calculates the percentage of C, H, and S based on the detector response and the initial sample weight.
Caption: Workflow for Combustion Analysis of C, H, and S.
II. Inductively Coupled Plasma (ICP): Unraveling the Silicon and Bromine Content
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful techniques for the determination of a wide range of elements, including silicon and bromine.[7][8][9][10][11] These methods involve introducing the sample into a high-temperature argon plasma, which atomizes and either excites (ICP-OES) or ionizes (ICP-MS) the elements. The emitted light or the mass-to-charge ratio of the ions is then measured to determine the elemental concentrations.
Expertise & Experience in Practice
The critical step for ICP analysis of 4-Bromo-2-(trimethylsilyl)thiophene is the sample preparation. The organic matrix must be completely destroyed to liberate the silicon and bromine in a stable, aqueous form. Microwave-assisted acid digestion is the preferred method for this purpose.[12][13] A key challenge with silicon is its potential to form volatile species, such as silicon tetrafluoride (SiF₄), in the presence of hydrofluoric acid (HF), which is often used for complete digestion of silicon-containing compounds.[14] Therefore, the digestion procedure must be carefully controlled to prevent the loss of silicon. For bromine analysis, ICP-MS is generally preferred over ICP-OES due to its higher sensitivity and ability to overcome potential spectral interferences.
Trustworthiness Through Self-Validation
Method validation for ICP analysis requires the use of matrix-matched standards. Since a CRM for the target molecule is not available, a blank solution containing the same acids and at the same concentration as the digested samples should be used to prepare the calibration standards. Spiking a known amount of a silicon and bromine standard into a digested sample and measuring the recovery is an essential step to validate the accuracy of the method in the specific sample matrix.
Experimental Protocol: ICP-MS Analysis
-
Sample Digestion (Microwave-Assisted):
-
Accurately weigh approximately 50-100 mg of 4-Bromo-2-(trimethylsilyl)thiophene into a clean microwave digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrofluoric acid (HF). The exact ratio and volume should be optimized, but a common starting point is 5 mL of HNO₃ and 1 mL of HF.
-
Seal the vessels and place them in the microwave digestion system.
-
Run a digestion program with a gradual ramp to a temperature of approximately 200°C and hold for at least 20 minutes to ensure complete digestion.
-
After cooling, carefully open the vessels and dilute the digestate to a known volume (e.g., 50 mL) with deionized water.
-
-
Instrument Calibration: Prepare a series of calibration standards for silicon and bromine in a matrix that matches the final acid concentration of the diluted samples.
-
Analysis:
-
Introduce the diluted samples and calibration standards into the ICP-MS.
-
Use an appropriate internal standard (e.g., germanium for silicon, rhodium for bromine) to correct for matrix effects and instrument drift.
-
Monitor the characteristic masses for silicon (m/z 28) and bromine (m/z 79 and 81).
-
-
Data Analysis: The instrument software calculates the concentration of silicon and bromine in the sample solutions, which is then used to determine the percentage of these elements in the original solid sample.
Caption: Workflow for ICP-MS Analysis of Si and Br.
III. X-Ray Fluorescence (XRF) Spectrometry: A Non-Destructive Approach
X-Ray Fluorescence (XRF) spectrometry is a powerful non-destructive technique for elemental analysis.[15][16][17][18] It works by irradiating the sample with X-rays, which causes the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, the energy of which is unique to each element.
Expertise & Experience in Practice
For 4-Bromo-2-(trimethylsilyl)thiophene, XRF offers the significant advantage of minimal sample preparation. The material can be analyzed as a solid powder or, if liquid at room temperature, in a sample cup with a thin-film window. This reduces the risk of analyte loss that can occur during digestion. However, XRF is susceptible to matrix effects, where the presence of other elements can influence the fluorescence intensity of the element of interest. Therefore, for accurate quantitative analysis, it is crucial to use calibration standards that are closely matched to the sample matrix.
Trustworthiness Through Self-Validation
Given the absence of a specific CRM, a reliable XRF method can be developed by preparing a series of in-house calibration standards. This can be achieved by dissolving known quantities of 4-Bromo-2-(trimethylsilyl)thiophene in a suitable solvent (if liquid) or by mixing it with a binder (if solid) to create a set of standards with varying concentrations. The accuracy of this calibration can be cross-validated by analyzing the same samples using a validated ICP method.
Experimental Protocol: XRF Analysis
-
Instrument Calibration:
-
Prepare a set of calibration standards by either:
-
Pressing known weights of 4-Bromo-2-(trimethylsilyl)thiophene into pellets with a binder.
-
Dissolving known weights in a suitable solvent and placing them in XRF sample cups.
-
-
Analyze the standards to generate calibration curves for bromine, silicon, and sulfur.
-
-
Sample Preparation:
-
For solid samples, press a consistent weight of the material into a pellet.
-
For liquid samples, transfer a fixed volume into an XRF sample cup fitted with a thin-film window.
-
-
Analysis:
-
Place the sample in the XRF spectrometer.
-
Irradiate the sample with an appropriate X-ray source.
-
Collect the resulting fluorescence spectrum.
-
-
Data Analysis: The instrument software identifies the characteristic X-ray lines for Br, Si, and S and quantifies their concentrations based on the pre-established calibration curves.
Caption: Workflow for XRF Analysis of Br, Si, and S.
Conclusion and Recommendations
The elemental analysis of 4-Bromo-2-(trimethylsilyl)thiophene requires a multi-faceted approach to accurately determine the content of C, H, S, Br, and Si.
-
For C, H, and S, combustion analysis is the undisputed method of choice , providing high accuracy and precision with well-established protocols.
-
For Si and Br, ICP-MS is the recommended technique , offering the necessary sensitivity and the ability to handle the complex sample matrix after appropriate microwave-assisted acid digestion.
-
XRF serves as an excellent, rapid, and non-destructive screening tool and can provide quantitative results for Br, Si, and S if a robust, matrix-matched calibration is established.
Ultimately, a comprehensive and trustworthy elemental analysis of this compound would involve the use of combustion analysis for C, H, and S, and a validated ICP-MS method for Si and Br . Cross-validation of the results between different techniques, where applicable (e.g., for sulfur), will further enhance the confidence in the analytical data. The importance of meticulous method development and validation, particularly in the absence of a specific certified reference material, cannot be overstated for ensuring the scientific integrity of the results.
References
-
Drawell. Sample Preparation for ICP-OES - Methods and Considerations. [Link]
-
Brammer Standard Company, Inc. Certificate of Analysis. [Link]
-
IXRF Systems. Application notes. [Link]
-
Global Electronics Association. Understanding of XRF Technology and Clarification of its Application for RoHS Directives. [Link]
-
IAEA. COMMERCIAL APPLICATIONS OF X RAY SPECTROMETRIC TECHNIQUES. [Link]
-
Olympus. Handheld XRF Applications. [Link]
-
ResearchGate. How to prepare Si samples for ICP-OES analysis?. [Link]
-
National Center for Biotechnology Information. Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers. [Link]
-
Briti Scientific. Certified Reference Material | Laboratory Chemicals. [Link]
-
Sci-Hub. The simultaneous determination of C, Cl, Br and I in organic compounds by gas chromatography. [Link]
-
CRB Analyse Service GmbH. XRF analysis of silicon carbide. [Link]
-
AZoM. How XRF Compares to ICP for Battery Elemental Analysis. [Link]
-
MDPI. Trace Silicon Determination in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Insight into the Volatility of Silicon Species in Hydrofluoric Acid Digests for Optimal Sample Preparation and Introduction to ICP-MS. [Link]
-
Drawell. ICP-OES vs. XRF: What are the Key Differences. [Link]
-
ResearchGate. COMPARISON BETWEEN THIN-FILM XRF AND ICP-OES FOR THE ANALYSIS OF SUSPENDED PARTICULATE MATTER. [Link]
-
PMR Inc. The Difference between XRF and ICP?. [Link]
-
Taylor & Francis Online. Combustion analysis – Knowledge and References. [Link]
-
PubMed. Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers. [Link]
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
Office of Scientific and Technical Information. Papers for the 6th U.S. National Combustion Meeting. [Link]
-
ResearchGate. Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers | Request PDF. [Link]
-
Wikipedia. Silicon. [Link]
-
PubChem. 4-bromo-2-(trimethylsilyl)thiophene. [Link]
-
Chemsrc. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9. [Link]
- Google Patents. EP0383566B1 - Process for preparing organic silicon compounds.
-
PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
-
ResearchGate. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF. [Link]
-
Organic Syntheses. 3-thenyl bromide. [Link]
-
Semantic Scholar. Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. accustandard.com [accustandard.com]
- 4. Reference Materials | Elemental Microanalysis [elementalmicroanalysis.com]
- 5. britiscientific.com [britiscientific.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. How XRF compares to ICP for battery elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. azom.com [azom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. uol.de [uol.de]
- 11. pmrcc.com [pmrcc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ixrfsystems.com [ixrfsystems.com]
- 16. electronics.org [electronics.org]
- 17. www-pub.iaea.org [www-pub.iaea.org]
- 18. Learn about the industries where handheld XRF technology is used | Thermo Fisher Scientific - US | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(trimethylsilyl)thiophene
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized reagents like 4-Bromo-2-(trimethylsilyl)thiophene are paramount, not only for laboratory safety but also for environmental stewardship and regulatory compliance. This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary disposal procedures, ensuring that every step is a self-validating component of a robust safety protocol.
Core Chemical Profile and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. 4-Bromo-2-(trimethylsilyl)thiophene is a halogenated organosilicon compound. Its disposal procedure is primarily dictated by the presence of the bromine atom, which places it firmly in the halogenated organic waste category.[1][2][3]
Primary Hazards:
-
Corrosivity: Based on data for similar brominated thiophene compounds, there is a significant risk of severe skin burns and eye damage upon contact.[4][5]
-
Toxicity & Environmental Persistence: Halogenated organic compounds can be toxic and persist in the environment, necessitating their disposal as hazardous waste to prevent air and groundwater pollution.[2]
-
Combustion Byproducts: During incineration, the compound can produce hazardous thermal decomposition products, including carbon oxides (CO, CO2), sulfur oxides (SOx), and highly corrosive hydrogen bromide (HBr).[4][6][7]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a flame-resistant lab coat.[8][9][10]
-
Ventilation: All handling and waste collection activities must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[8][9][11]
The Foundational Principle: Rigorous Waste Segregation
The single most critical step in the disposal of 4-Bromo-2-(trimethylsilyl)thiophene is its strict segregation from other waste streams.
Why is Segregation Crucial? The logic behind this mandate is both economic and environmental. Halogenated wastes cannot be disposed of via standard methods. They require high-temperature incineration in specialized facilities equipped with "scrubbers" that neutralize the acidic gases (like HBr) generated during combustion.[1] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and regulatory complexity.[11]
Therefore, 4-Bromo-2-(trimethylsilyl)thiophene waste must NEVER be mixed with:
-
Heavy metal wastes.[11]
Step-by-Step Disposal Protocol
This protocol ensures a safe, compliant, and logical process for the disposal of 4-Bromo-2-(trimethylsilyl)thiophene and materials contaminated with it.
-
Select the Correct Waste Container:
-
Properly Label the Container:
-
This is a critical control step. Before the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[3][11]
-
The label must clearly identify the contents. Write out the full chemical name, "4-Bromo-2-(trimethylsilyl)thiophene," and list any other chemicals that will be added to the same container, along with their approximate percentages.[2][3] Do not use abbreviations or chemical formulas.[3]
-
-
Waste Collection:
-
Working inside a chemical fume hood, carefully transfer the waste chemical into the labeled container using a funnel to prevent spills.
-
Keep the waste container closed at all times except when actively adding waste.[3][11] This minimizes the release of vapors and prevents accidental spills.
-
Do not overfill the container. A safe maximum is 90% of its total capacity to allow for vapor expansion.[12]
-
-
Container Storage (Satellite Accumulation):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
The SAA should be a cool, dry, and well-ventilated location away from ignition sources and incompatible materials.[3][9]
-
It is best practice to store the container within secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[12]
-
-
Arrange for Final Disposal:
-
Once the container is full, or if it has been stored for a predetermined time limit (e.g., 3 months), arrange for its removal.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to collect the container.[4][11] Do not attempt to dispose of the chemical down the drain or in regular trash.[9]
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[8]
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[8][13]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain & Absorb: Wearing appropriate PPE, contain the spill and absorb it using an inert material such as vermiculite, sand, or a commercial sorbent pad.[11]
-
Collect & Dispose: Using non-sparking tools, carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as halogenated hazardous waste.[4][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
Data Summary Table
| Property | Information | Source |
| Chemical Name | 4-Bromo-2-(trimethylsilyl)thiophene | N/A |
| CAS Number | 77998-61-9 | [14] |
| Waste Category | Halogenated Organic Waste | [1][2][11] |
| Primary Hazards | Corrosive, Potential Flammable, Environmental Hazard | [4] |
| Required PPE | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | [8][9][10] |
| Handling Area | Chemical Fume Hood | [9][11] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, oxidizers, heavy metals | [1][11][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Bromo-2-(trimethylsilyl)thiophene.
Caption: Disposal workflow for 4-Bromo-2-(trimethylsilyl)thiophene.
References
-
Hazardous Waste Segregation Guide. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety. [Link]
-
Organic solvent waste disposal guidelines. Kemicentrum, Lund University. [Link]
-
Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliaries Supplier. [Link]
-
Organic Chemistry Laboratory Safety. Westfield State University. [Link]
-
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
-
Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. [Link]
-
Safety in Organic Chemistry Laboratory. Jackson State Community College. [Link]
-
Safety Data Sheet for 4-bromo-2-fluorobiphenyl. S D Fine-Chem Limited. [Link]
-
4-Bromo-2-(trimethylsilyl)thiophene Information. Chemsrc. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. csub.edu [csub.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. fishersci.com [fishersci.com]
- 14. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 4-Bromo-2-(trimethylsilyl)thiophene
Executive Safety Summary
4-Bromo-2-(trimethylsilyl)thiophene (CAS: 65783-62-6) is a functionalized heteroaromatic intermediate commonly used in cross-coupling reactions (e.g., Stille, Suzuki) for organic electronics and pharmaceutical synthesis.[1]
While often treated as a generic organic liquid, this compound presents a dual-hazard profile that is frequently underestimated:
-
Thiophene Permeation: Like most small-molecule sulfur heterocycles, it possesses high lipophilicity, allowing it to permeate standard disposable nitrile gloves faster than expected.
-
Silane Hydrolysis: The trimethylsilyl (TMS) group renders the compound moisture-sensitive. Improper handling can lead to the slow release of silanols and degradation of product purity, though violent hydrolysis is unlikely.
Immediate Action Required:
-
Engineering Control: Handle strictly within a certified chemical fume hood.
-
Odor Threshold: Thiophene derivatives often carry a stench. If you can smell it, your engineering controls have failed.
Chemical Risk Profile & Hazard Logic
| Property | Specification | Safety Implication |
| Physical State | Liquid (Colorless to Yellow) | High mobility; splash risk requires full facial protection, not just safety glasses. |
| Boiling Point | ~230°C (Predicted) | Low vapor pressure at RT, but heating increases inhalation risk significantly. |
| Reactivity | Moisture Sensitive | Keep containers under inert atmosphere (Argon/Nitrogen).[2] |
| Key Hazards | Skin Irrit. 2, Eye Irrit.[3][4][5] 2A, STOT SE 3 | Causes skin/eye irritation and respiratory tract irritation. |
| Flash Point | >93°C (Est.)[6] | Combustible. Keep away from active heating mantles or open flames.[7][8] |
Personal Protective Equipment (PPE) Matrix
As a Senior Scientist, I do not recommend "generic" PPE. The following selection is based on the specific permeation kinetics of halogenated thiophenes.
A. Hand Protection (Critical)
The "Nitrile Fallacy": Standard 4-mil nitrile gloves provide splash protection only against thiophenes. They do not offer immersion protection.
-
Primary Recommendation: Double-gloving is mandatory.
-
Inner Layer: 4-mil Nitrile (Tactility).
-
Outer Layer: 8-mil Nitrile (Sacrificial layer) OR Laminate (Silver Shield®) for prolonged handling.
-
-
Change Frequency: Immediately upon splash contact. Systematically every 60 minutes during active handling.
B. Eye & Face Protection[3][4][5][6][7][8][9][10]
-
Standard Operations: Chemical Splash Goggles (Indirect Vented). Reasoning: Safety glasses allow vapors to bypass the lens and irritate the ocular mucosa.
-
High Volume (>100mL) or Heating: Face Shield + Goggles.
C. Respiratory Protection[4][5][6][8][9][10]
-
Primary: Fume hood (Face velocity 80–100 fpm).
-
Secondary (Spill Cleanup): Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: The AG rating is a precaution against potential acidic byproducts if the material hydrolyzes or burns.
Operational Workflow & Logic
The following diagram outlines the decision-making process for safe handling.
Caption: Workflow logic prioritizing engineering controls and inert handling techniques to mitigate exposure and hydrolysis risks.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Glassware Drying: Flame-dry or oven-dry all glassware. The TMS group is susceptible to cleavage in the presence of water/acid/base.
-
Inert Gas Purge: purge the reaction vessel with Argon or Nitrogen for 15 minutes prior to introduction.
Phase 2: Transfer Techniques
-
Small Scale (<10 mL): Use a glass syringe with a long needle.
-
Large Scale (>10 mL): Use a cannula transfer (double-tipped needle) using positive pressure.
-
Why? Pouring creates turbulence, increasing vapor generation and static charge buildup (ignition risk).
-
Phase 3: Post-Work Decontamination
-
Solvent Wipe: Wipe the exterior of the reagent bottle and workspace with a paper towel dampened with acetone.
-
Glove Removal: Perform "beak method" removal of outer gloves immediately after cleaning.
-
Waste Segregation:
-
Liquid Waste: Halogenated Organic Waste stream (due to Bromine content).
-
Solid Waste: Contaminated silica/paper towels go to Hazardous Solid Waste.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Wash with soap and water for 15 mins. 2. Do NOT use organic solvents (ethanol/acetone) on skin; this increases permeation. |
| Eye Contact | 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open to ensure irrigation behind the globe. |
| Spill (<50 mL) | 1. Evacuate immediate area. 2. Cover with absorbent pads or vermiculite. 3. Place in a sealed jar labeled "Hazardous Debris." |
References
-
PubChem. (n.d.). 4-Bromo-2-(trimethylsilyl)thiophene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
- 1. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capatue.com [capatue.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
